1-Methoxy-3-vinylbenzene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethenyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(7-8)10-2/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECUPOXPPBBFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342749 | |
| Record name | 1-Methoxy-3-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-20-0 | |
| Record name | 1-Ethenyl-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-3-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-3-vinylbenzene
Foreword: The Strategic Importance of 1-Methoxy-3-vinylbenzene in Modern Synthesis
This compound, also known as 3-vinylanisole, is a valuable aromatic building block in organic synthesis. Its utility stems from the presence of two key functional groups: a vinyl group, which can participate in a wide array of polymerization and carbon-carbon bond-forming reactions, and a methoxy group, which influences the electronic properties of the aromatic ring and can be a precursor for a hydroxyl group. This unique combination makes it a sought-after intermediate in the synthesis of pharmaceuticals, advanced polymers, and fine chemicals. This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques for its thorough characterization, offering both theoretical insights and practical, field-proven protocols for researchers and professionals in drug development and chemical sciences.
I. Strategic Synthesis of this compound: A Comparative Analysis of Key Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity. This section will delve into three robust and commonly employed synthetic strategies: the Wittig reaction, the Grignard reaction, and the dehydration of 1-(3-methoxyphenyl)ethanol.
The Wittig Reaction: Precision in Carbon-Carbon Double Bond Formation
The Wittig reaction stands as a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, leading to the formation of an alkene and triphenylphosphine oxide.[2] For the synthesis of this compound, the most direct approach involves the reaction of 3-methoxybenzaldehyde with a methylidene phosphorus ylide.
Causality Behind the Choice: The Wittig reaction is often the method of choice due to its high functional group tolerance and the predictable location of the newly formed double bond. The strong thermodynamic driving force, the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, ensures a high conversion of the starting materials.[3]
Part 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with triphenylphosphine (26.23 g, 100 mmol) and 100 mL of anhydrous toluene.
-
Addition of Methyl Bromide: The solution is cooled to 0 °C in an ice bath, and methyl bromide (10.44 g, 110 mmol) is carefully bubbled through the solution or added as a condensed liquid.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 24 hours, during which a white precipitate of methyltriphenylphosphonium bromide will form.
-
Isolation: After cooling to room temperature, the white solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the phosphonium salt.
Part 2: The Wittig Reaction
-
Ylide Formation: In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (35.73 g, 100 mmol) is suspended in 200 mL of anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) in hexanes (1.6 M, 62.5 mL, 100 mmol) is added dropwise via a syringe. The formation of the orange-red ylide indicates a successful deprotonation.
-
Aldehyde Addition: After stirring for 1 hour at 0 °C, a solution of 3-methoxybenzaldehyde (13.61 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise to the ylide solution.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours. The disappearance of the orange-red color is an indication of reaction completion.
-
Work-up and Purification: The reaction is quenched by the addition of 100 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[4][5][6]
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
The Grignard Reaction: A Versatile Carbon-Carbon Bond Forming Tool
Grignard reagents are powerful nucleophiles capable of forming new carbon-carbon bonds by reacting with a variety of electrophiles.[7] For the synthesis of this compound, a plausible route involves the reaction of 3-methoxyphenylmagnesium bromide with a vinyl halide, such as vinyl bromide.
Causality Behind the Choice: The Grignard reaction is a robust and widely applicable method.[8] Its primary advantage lies in the ready availability of the starting materials and the straightforwardness of the reaction. However, careful control of reaction conditions is paramount, as Grignard reagents are highly sensitive to moisture and protic solvents.[9][10][11][12]
-
Grignard Reagent Formation: A flame-dried 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Magnesium turnings (2.91 g, 120 mmol) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 3-bromoanisole (20.57 g, 110 mmol) in 100 mL of anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[13]
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of vinyl bromide (10.7 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise.[14]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography.[15]
Diagram of the Grignard Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Dehydration of 1-(3-Methoxyphenyl)ethanol: An Elimination Approach
An alternative strategy involves the synthesis of the corresponding alcohol, 1-(3-methoxyphenyl)ethanol, followed by its dehydration to yield the desired alkene. The alcohol precursor can be readily synthesized by the Grignard reaction of 3-methoxybenzaldehyde with methylmagnesium bromide or by the reduction of 3-methoxyacetophenone.
Causality Behind the Choice: This two-step approach can be advantageous if the starting materials for the alcohol synthesis are more readily available or cost-effective. The dehydration step is typically straightforward, often requiring just an acid catalyst and heat.
Part 1: Synthesis of 1-(3-Methoxyphenyl)ethanol [16][17][18][19]
-
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. A solution of 3-methoxybenzaldehyde (13.61 g, 100 mmol) in 100 mL of anhydrous diethyl ether is placed in the flask and cooled to 0 °C.
-
Grignard Addition: A solution of methylmagnesium bromide in diethyl ether (3.0 M, 36.7 mL, 110 mmol) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(3-methoxyphenyl)ethanol, which can be used in the next step without further purification.
Part 2: Acid-Catalyzed Dehydration
-
Reaction Setup: The crude 1-(3-methoxyphenyl)ethanol (approx. 100 mmol) is placed in a 250 mL round-bottom flask with a distillation head and a receiving flask. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.5 g) or a few drops of concentrated sulfuric acid, is added.
-
Dehydration and Distillation: The mixture is heated in an oil bath. As the dehydration proceeds, the product, this compound, will distill along with water. The distillation temperature should be monitored.
-
Purification: The collected distillate is transferred to a separatory funnel, and the organic layer is separated from the aqueous layer. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous calcium chloride and can be further purified by fractional distillation to obtain pure this compound.
II. Comprehensive Characterization of this compound
The unambiguous identification and confirmation of the purity of the synthesized this compound are paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[20][21]
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | t | 1H | Ar-H |
| ~6.90 | m | 2H | Ar-H |
| ~6.80 | d | 1H | Ar-H |
| ~6.70 | dd | 1H | Vinylic-H |
| ~5.75 | d | 1H | Vinylic-H (trans) |
| ~5.25 | d | 1H | Vinylic-H (cis) |
| 3.82 | s | 3H | -OCH₃ |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | Ar-C (C-OCH₃) |
| ~139.5 | Ar-C (C-vinyl) |
| ~137.0 | Vinylic =CH |
| ~129.5 | Ar-CH |
| ~119.0 | Ar-CH |
| ~115.0 | Vinylic =CH₂ |
| ~113.0 | Ar-CH |
| ~111.5 | Ar-CH |
| 55.2 | -OCH₃ |
(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.)[22][23]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[24][25][26][27]
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3080-3010 | C-H stretch | Vinylic and Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (-OCH₃) |
| ~1630 | C=C stretch | Vinylic |
| ~1600, 1580, 1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl ether |
| ~990, 910 | C-H bend | Vinylic (out-of-plane) |
The presence of strong absorptions in the aromatic and vinylic C-H stretching regions, along with the characteristic C=C stretching bands and the strong C-O stretching of the aryl ether, would be indicative of the successful synthesis of this compound.[28]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 134, corresponding to the molecular weight of this compound (C₉H₁₀O).
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a methyl group (m/z = 119) and a methoxy group (m/z = 103).
III. Purification and Handling
Purification by Column Chromatography
For obtaining high-purity this compound, column chromatography is the recommended method.[29][30]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Starting with pure hexane and gradually increasing the polarity by adding ethyl acetate will allow for the separation of the desired product from non-polar impurities and more polar byproducts like triphenylphosphine oxide (in the case of the Wittig reaction).
-
Monitoring: The separation can be monitored by thin-layer chromatography (TLC).
Safety and Handling
-
Wittig Reagents: Phosphonium salts and ylides should be handled in a well-ventilated fume hood. Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere with extreme care.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether and THF are highly flammable.[9][10][11][12][31]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
IV. Conclusion
The synthesis of this compound can be successfully achieved through several reliable methods, with the Wittig reaction, Grignard reaction, and dehydration of the corresponding alcohol being the most prominent. The choice of the synthetic route should be guided by factors such as substrate availability, scale, and desired purity. Thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to confidently synthesize and characterize this important chemical intermediate.
V. References
-
Careers360. (2021, December 21). What are the precautions considered while handling Grignard reagent. Retrieved from --INVALID-LINK--
-
DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from --INVALID-LINK--
-
Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). vinyl bromide. Retrieved from --INVALID-LINK--
-
Grignard Reaction. (n.d.). Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). methylenecyclohexane. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9. Retrieved from --INVALID-LINK--
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from --INVALID-LINK--
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of (E)-3-Methylstilbene via the Wittig Reaction. Retrieved from --INVALID-LINK--
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from --INVALID-LINK--
-
Column chromatography. (n.d.). Retrieved from --INVALID-LINK--
-
Solvent Free Wittig Reactions. (n.d.). Retrieved from --INVALID-LINK--
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Grignard PDF. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from --INVALID-LINK--
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol. Retrieved from --INVALID-LINK--
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 14). 1-(3-METHOXY-PHENYL)-ETHANOL. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
YouTube. (2013, October 22). 【4K】-- Column Chromatography (Purification). Retrieved from --INVALID-LINK--
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
TCI AMERICA. (n.d.). 1-(3-Methoxyphenyl)ethanol. Retrieved from --INVALID-LINK--
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from --INVALID-LINK--
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). FTIR spectra of (a) polystyrene, (b) cross-linked PS without dimethoxy.... Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl.... Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. quora.com [quora.com]
- 10. careers360.com [careers360.com]
- 11. dchas.org [dchas.org]
- 12. acs.org [acs.org]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]
- 19. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 | TCI AMERICA [tcichemicals.com]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. mdpi.com [mdpi.com]
- 22. digibuo.uniovi.es [digibuo.uniovi.es]
- 23. rsc.org [rsc.org]
- 24. gelest.com [gelest.com]
- 25. edu.rsc.org [edu.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. orgsyn.org [orgsyn.org]
- 30. youtube.com [youtube.com]
- 31. artscimedia.case.edu [artscimedia.case.edu]
An In-depth Technical Guide to 3-Vinylanisole: Properties, Reactivity, and Applications in Scientific Research
Introduction
3-Vinylanisole, also known as 3-methoxystyrene, is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a vinyl group and a methoxy-substituted phenyl ring, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of 3-vinylanisole, delves into its reactivity, and explores its applications as a valuable building block in the synthesis of complex molecules, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties of 3-Vinylanisole
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. 3-Vinylanisole is a colorless liquid under standard conditions.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 626-20-0 | [1] |
| Boiling Point | 204-205 °C (lit.) | [1] |
| Density | 0.967 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.5540 (lit.) | [1] |
| Flash Point | 77.78 °C (closed cup) | |
| Storage Temperature | 2-8°C | [1] |
Molecular Structure:
The structure of 3-vinylanisole consists of a benzene ring substituted with a vinyl group (-CH=CH₂) and a methoxy group (-OCH₃) at the meta position. This arrangement influences the electronic properties and reactivity of the molecule.
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of 3-vinylanisole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR are standard techniques used to confirm the structure of 3-vinylanisole. The chemical shifts and coupling constants of the vinyl and aromatic protons, as well as the carbon signals, provide a unique fingerprint of the molecule.
-
Chemical Reactivity and Synthetic Utility
The reactivity of 3-vinylanisole is primarily dictated by the vinyl group and the electron-donating methoxy group on the aromatic ring. This section explores key reactions that highlight its versatility as a synthetic building block.
Reactions of the Vinyl Group
The vinyl group is a key functional handle that allows for a variety of transformations, most notably carbon-carbon bond formation and polymerization.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, and 3-vinylanisole can serve as a valuable coupling partner.
-
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene.[2] While 3-vinylanisole itself is an alkene, it can be synthesized via the Heck reaction by coupling 3-bromoanisole with ethylene or a vinylboronic acid derivative. Conversely, the vinyl group of 3-vinylanisole can participate in Heck-type reactions with suitable coupling partners.[2]
-
Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organohalide.[3] 3-Vinylanisole can be prepared by the Suzuki coupling of 3-methoxyphenylboronic acid with a vinyl halide or triflate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Experimental Workflow for a Generic Suzuki Coupling to Synthesize a 3-Substituted Styrene Derivative:
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4][5][6] 3-Vinylanisole can be synthesized by the reaction of 3-methoxybenzaldehyde with methylenetriphenylphosphorane (Ph₃P=CH₂).[7] This method is particularly useful for controlling the position of the double bond.
Experimental Protocol for Wittig Synthesis of 3-Vinylanisole:
-
Preparation of the Ylide: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., THF) and deprotonated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.
-
Reaction with Aldehyde: A solution of 3-methoxybenzaldehyde in the same solvent is added to the ylide solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield 3-vinylanisole.
Caption: Step-by-step workflow for the Wittig synthesis of 3-vinylanisole.
The vinyl group of 3-vinylanisole can undergo polymerization to form poly(3-methoxystyrene). Styrenic polymers have found applications in the medical field, including in drug delivery devices.[8][9] The methoxy group can influence the properties of the resulting polymer, such as its polarity and solubility.
Reactions of the Aromatic Ring
The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the vinyl group can influence the regioselectivity of these reactions.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-vinylanisole are of significant interest in the design and synthesis of biologically active molecules.
The Methoxystyrene Scaffold in Bioactive Molecules
The methoxy group is a common substituent in many natural products and approved drugs.[9] It can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. The methoxystyrene scaffold, therefore, represents a "privileged scaffold" that can be utilized in the design of new therapeutic agents.[2][10]
While direct applications of 3-vinylanisole in marketed drugs are not prominently documented, its derivatives and related structures have been explored in medicinal chemistry. For instance, methoxy-substituted stilbene analogs, which can be conceptually derived from methoxystyrenes, have been investigated as tumor angiogenesis inhibitors.[4] Furthermore, β-nitrostyrene derivatives, some of which are synthesized from methoxy-substituted benzaldehydes, have been evaluated as tyrosine kinase inhibitors with antiplatelet activity.[5][11]
3-Vinylanisole as a Versatile Building Block
The synthetic accessibility and reactivity of 3-vinylanisole make it a valuable starting material for the construction of more complex molecules with potential pharmacological activity. Its ability to participate in reliable C-C bond-forming reactions allows for its incorporation into a variety of molecular frameworks. Researchers can leverage the vinyl group for chain extension and functionalization, while the aromatic ring can be further modified to optimize biological activity.
The synthesis of isoxazole derivatives, a class of compounds with known anti-inflammatory activity, can be initiated from 3-methoxy substituted chalcones, which are in turn synthesized from 3-methoxy acetophenone. This highlights the utility of the 3-methoxy phenyl moiety, a core component of 3-vinylanisole, in the generation of bioactive heterocyclic compounds.
Safety and Handling
3-Vinylanisole is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1] It is recommended to wear personal protective equipment, including gloves and eye protection. For long-term storage, it should be kept in a cool, dry place, typically refrigerated at 2-8°C to inhibit polymerization.[1]
Conclusion
3-Vinylanisole is a versatile and valuable chemical compound with a rich profile of physical and chemical properties. Its synthetic utility, particularly in modern cross-coupling and olefination reactions, makes it an important building block for organic chemists. For researchers in drug discovery and development, the methoxystyrene scaffold offers a promising starting point for the design and synthesis of novel therapeutic agents. As our understanding of the role of specific structural motifs in biological activity continues to grow, the importance of readily available and reactive building blocks like 3-vinylanisole is set to increase.
References
- 1. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3'-methoxy-E-diethylstilbestrol and its analogs as tumor angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosolveit.de [biosolveit.de]
- 7. 3179-09-7(3-Methoxy-β-nitrostyrene) | Kuujia.com [kuujia.com]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. | Sigma-Aldrich [merckmillipore.com]
- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 3-Vinylanisole
This guide provides a comprehensive analysis of 3-vinylanisole using mass spectrometry and infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of organic molecules. This document moves beyond a simple recitation of data, offering insights into the underlying principles and practical considerations for obtaining and interpreting high-quality spectra.
Introduction
3-Vinylanisole (3-methoxy-1-vinylbenzene) is an aromatic compound of interest in various fields, including polymer chemistry and as a building block in organic synthesis. Accurate structural confirmation and purity assessment are critical for its application. Mass spectrometry and IR spectroscopy are two powerful, complementary techniques for this purpose. Mass spectrometry provides information about the molecular weight and fragmentation pattern, offering clues to the molecular structure, while IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.
I. Mass Spectrometry of 3-Vinylanisole
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For volatile and thermally stable compounds like 3-vinylanisole, Electron Ionization (EI) is a common and effective ionization method.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron and the formation of a radical cation known as the molecular ion (M•+).[2] This process imparts significant internal energy, leading to fragmentation of the molecular ion into smaller, charged fragments and neutral radicals.[2] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
Molecular Ion Peak (M•+): The molecular ion peak for 3-vinylanisole is observed at an m/z of 134, corresponding to its molecular weight (C9H10O). The presence of this peak is crucial for confirming the molecular formula.
Key Fragmentation Pathways: The fragmentation of 3-vinylanisole is driven by the stability of the resulting carbocations and radicals. The most prominent fragmentation pathways are initiated by cleavages at positions alpha and beta to the aromatic ring and the ether linkage.
A key fragmentation involves the loss of a methyl radical (•CH3) from the methoxy group, leading to a highly stable resonance-stabilized cation at m/z 119. Another significant fragmentation is the loss of a formyl radical (•CHO), resulting in a fragment at m/z 105. Subsequent loss of acetylene (C2H2) from this fragment can produce an ion at m/z 79.
Below is a summary of the major fragments observed in the EI mass spectrum of 3-vinylanisole:
| m/z | Proposed Fragment Ion | Relative Intensity |
| 134 | [C9H10O]•+ (Molecular Ion) | High |
| 119 | [M - CH3]•+ | High |
| 105 | [M - CHO]•+ | Moderate |
| 91 | [C7H7]+ (Tropylium ion) | High |
| 77 | [C6H5]+ (Phenyl cation) | Moderate |
Diagram of the Fragmentation Pathway of 3-Vinylanisole:
Caption: Proposed EI-MS fragmentation of 3-vinylanisole.
Protocol for EI-MS Analysis of 3-Vinylanisole
This protocol outlines the general steps for acquiring an EI mass spectrum of 3-vinylanisole.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
Sample Preparation:
-
Dilution: Prepare a dilute solution of 3-vinylanisole (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.[3] High concentrations can lead to detector saturation and source contamination.[3]
-
Vial: Transfer the solution to a standard 2 mL autosampler vial with a screw cap and septum.[3]
-
Blank: Prepare a blank sample containing only the solvent to be run before and after the sample to ensure the system is clean.[3]
Instrumental Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[2]
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 1-2 scans/second
Data Acquisition:
-
Inject the blank sample to obtain a background spectrum.
-
Inject the 3-vinylanisole sample. If using GC-MS, the sample will be separated chromatographically before entering the mass spectrometer.
-
Acquire the mass spectrum.
-
Process the data by subtracting the background spectrum from the sample spectrum to obtain a clean mass spectrum of 3-vinylanisole.
II. Infrared (IR) Spectroscopy of 3-Vinylanisole
Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[4] The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[5]
Interpretation of the IR Spectrum of 3-Vinylanisole
The IR spectrum of 3-vinylanisole is characterized by absorption bands corresponding to the vibrations of its aromatic ring, vinyl group, and methoxy ether linkage. For a non-linear molecule with N atoms, there are 3N-6 possible fundamental vibrations.[6]
Key Vibrational Modes: The main absorption bands in the IR spectrum of 3-vinylanisole and their assignments are summarized below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3080-3010 | =C-H Stretch | Aromatic and vinyl C-H stretching vibrations. |
| ~2960-2850 | C-H Stretch | Asymmetric and symmetric stretching of the methyl group.[7] |
| ~1630 | C=C Stretch | Stretching vibration of the vinyl double bond. |
| ~1600, 1580, 1480 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250 | C-O-C Stretch | Asymmetric stretching of the aryl-alkyl ether. |
| ~1040 | C-O-C Stretch | Symmetric stretching of the aryl-alkyl ether. |
| ~990, 910 | =C-H Bend | Out-of-plane bending (wagging) of the vinyl group hydrogens. |
| ~880, 780 | C-H Bend | Out-of-plane bending of aromatic C-H bonds, indicative of 1,3-disubstitution. |
Diagram of Key Functional Group Vibrations:
Caption: Key IR vibrational modes of 3-vinylanisole.
Protocol for FT-IR Analysis of 3-Vinylanisole
This protocol describes the acquisition of an FT-IR spectrum of 3-vinylanisole, which is a liquid at room temperature, using the thin-film method.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
Sample Preparation (Thin Liquid Film):
-
Clean Plates: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of a dry solvent like dichloromethane or acetone and wipe with a soft tissue.[8][9]
-
Apply Sample: Place a single, small drop of 3-vinylanisole onto the center of one salt plate.[8]
-
Form Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a thin, even film.[8] Avoid applying excessive pressure.
-
Mount: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the prepared 3-vinylanisole film into the sample chamber.
-
Acquire Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Conclusion
The combined application of mass spectrometry and IR spectroscopy provides a robust and definitive characterization of 3-vinylanisole. EI-MS confirms the molecular weight and provides structural information through predictable fragmentation patterns, while FT-IR offers a detailed fingerprint of the functional groups present. The protocols and interpretive guidance provided in this document serve as a practical resource for researchers and scientists, enabling them to confidently identify and characterize this and similar molecules.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 6. chem.latech.edu [chem.latech.edu]
- 7. wikieducator.org [wikieducator.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 1-Ethenyl-3-methoxybenzene (CAS 626-20-0)
It appears there has been a discrepancy in the initial information provided. The CAS number 626-20-0 correctly corresponds to 1-Ethenyl-3-methoxybenzene , also known as 3-Vinylanisole or m-Methoxystyrene, not 2-iodo-5-nitropyridine. This guide will proceed with a comprehensive analysis of the correct compound, 1-Ethenyl-3-methoxybenzene.
To professionals in the fields of chemical research and drug development, a thorough understanding of key reagents is paramount. This guide offers a detailed examination of 1-Ethenyl-3-methoxybenzene, a versatile organic compound with significant applications in synthesis.
Section 1: Core Chemical Identity and Physicochemical Properties
1-Ethenyl-3-methoxybenzene is an organic compound featuring a vinyl group and a methoxy group attached to a benzene ring at the meta position.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis.[1]
Physicochemical Data Summary
The key physical and chemical properties of 1-Ethenyl-3-methoxybenzene are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 626-20-0 | |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, aromatic | [1] |
| Boiling Point | 204-205 °C | [3] |
| Density | 0.967 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5540 | [3] |
| Flash Point | 77.78 °C (172.0 °F) - closed cup | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C | [3] |
Section 2: Synthesis and Reactivity
Synthesis
While specific industrial synthesis routes for 1-Ethenyl-3-methoxybenzene are proprietary, laboratory-scale synthesis can be achieved through various methods, commonly involving Wittig reactions or dehydration of the corresponding alcohol. The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.
Reactivity
The reactivity of 1-Ethenyl-3-methoxybenzene is dominated by the vinyl and methoxy-substituted phenyl groups.[1] The vinyl group readily undergoes polymerization and addition reactions, making it a valuable monomer in the production of specialty polymers.[1] The methoxy group enhances the reactivity of the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.[1]
Section 3: Applications in Research and Development
1-Ethenyl-3-methoxybenzene serves as a crucial building block in various synthetic applications.
Polymer Chemistry
The primary application of 1-Ethenyl-3-methoxybenzene is in the synthesis of polymers. The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of polymers with specific properties conferred by the methoxy-substituted phenyl group. These polymers can have applications in advanced materials and coatings.
Fine Chemical Synthesis
As an intermediate, 1-Ethenyl-3-methoxybenzene is used in the synthesis of more complex molecules.[1] Its ability to undergo various reactions on both the vinyl group and the aromatic ring makes it a versatile starting material for the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, a related compound, 2-Amino-5-iodopyridine, is a key intermediate in synthesizing antiviral and anticancer agents.[4] While not directly about 1-Ethenyl-3-methoxybenzene, this highlights the importance of substituted aromatic compounds in drug discovery.
Section 4: Safety, Handling, and Storage
Proper handling and storage of 1-Ethenyl-3-methoxybenzene are crucial to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
1-Ethenyl-3-methoxybenzene is considered a combustible liquid and may be irritating to the skin and eyes.[1] Therefore, appropriate personal protective equipment should always be used. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially when working in poorly ventilated areas.
Handling and Storage Procedures
The compound should be handled in a well-ventilated area, and exposure to heat or open flames should be avoided due to its combustible nature. It is recommended to store 1-Ethenyl-3-methoxybenzene in a cool, dry place, with a suggested storage temperature of 2-8°C.[3]
The following diagram outlines the general workflow for the safe handling of 1-Ethenyl-3-methoxybenzene.
Caption: Workflow for the safe handling of 1-Ethenyl-3-methoxybenzene.
Section 5: Conclusion
1-Ethenyl-3-methoxybenzene is a valuable and versatile chemical intermediate with significant applications in polymer science and fine chemical synthesis. A comprehensive understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in a research and development setting.
References
An In-depth Technical Guide to the Electronic Effects of the Methoxy Group in 3-Vinylanisole
Abstract
This technical guide provides a comprehensive analysis of the nuanced electronic effects of a methoxy substituent positioned meta to a vinyl group on a benzene ring, as exemplified by the molecule 3-vinylanisole (also known as 3-methoxystyrene). This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. We will delve into the interplay of inductive and resonance effects, their manifestation in spectroscopic data, and their influence on the reactivity of the vinyl moiety. This guide will provide both theoretical grounding and practical, field-proven insights, including detailed experimental protocols and quantitative analysis, to facilitate a deeper understanding and more effective utilization of this and related chemical structures.
Introduction: The Duality of the Methoxy Group's Electronic Influence
The methoxy group (-OCH₃) is a ubiquitous functional group in organic chemistry, renowned for its potent ability to modulate the electronic landscape of a molecule. Its influence is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than carbon. Consequently, it withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions, thereby activating these positions towards electrophiles.
Typically, when a methoxy group is in the ortho or para position relative to a reactive site, the resonance effect dominates, making it a powerful electron-donating and activating group. However, the scenario changes significantly when the methoxy group is situated in the meta position, as in 3-vinylanisole.
The Electronic Landscape of 3-Vinylanisole: A Meta-Relationship
In 3-vinylanisole, the methoxy group is meta to the vinyl group. This specific arrangement leads to a unique electronic environment that dictates the molecule's properties and reactivity.
Inductive vs. Resonance Effects in the Meta Position
A key principle of resonance is that it primarily influences the ortho and para positions. For a meta-substituent, direct resonance interaction with another substituent is not possible. Therefore, in 3-vinylanisole, the electron-donating resonance effect of the methoxy group does not directly extend to the vinyl group. As a result, the electron-withdrawing inductive effect (-I) of the methoxy group becomes the dominant electronic influence on the overall electron density of the aromatic ring and, by extension, on the vinyl substituent.
This is quantitatively supported by the Hammett equation, a linear free-energy relationship that quantifies the electronic effect of substituents on a benzene ring.[1][2] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Methoxy (-OCH₃) | meta | +0.12 | Electron-withdrawing |
| Methoxy (-OCH₃) | para | -0.27 | Electron-donating |
| Vinyl (-CH=CH₂) | meta | +0.08 | Weakly electron-withdrawing |
| Vinyl (-CH=CH₂) | para | -0.08 | Weakly electron-donating |
Table 1: Hammett Substituent Constants for Methoxy and Vinyl Groups.[3]
The positive Hammett constant for the meta-methoxy group confirms its electron-withdrawing character at this position. The vinyl group itself has a relatively small Hammett constant, indicating it has a much weaker electronic influence compared to the methoxy group.
Caption: Dominant electronic effects in 3-vinylanisole.
Spectroscopic Characterization of 3-Vinylanisole
The electronic effects of the methoxy group in 3-vinylanisole are clearly observable in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 3-vinylanisole provide detailed information about the electronic environment of each nucleus.
¹H NMR Spectrum:
-
Aromatic Protons: The protons on the aromatic ring will appear in the range of δ 6.5-7.5 ppm. The electron-withdrawing nature of the meta-methoxy group will cause a slight downfield shift for the aromatic protons compared to unsubstituted styrene.
-
Vinyl Protons: The three protons of the vinyl group will exhibit a characteristic splitting pattern (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal protons). Their chemical shifts will be influenced by the electronic environment of the aromatic ring.
-
Methoxy Protons: A sharp singlet will be observed around δ 3.8 ppm, characteristic of the three equivalent protons of the methoxy group.
¹³C NMR Spectrum: The chemical shifts of the carbon atoms in the aromatic ring and the vinyl group are sensitive to the electron density. The carbons directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded (shifted downfield). The other aromatic carbons will also show shifts indicative of the overall electron-withdrawing effect of the meta-methoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-vinylanisole displays characteristic absorption bands for its functional groups.
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C-H (vinyl) | Stretch | 3100-3000 |
| C-H (methyl) | Stretch | 2950-2850 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C=C (vinyl) | Stretch | ~1630 |
| C-O (ether) | Stretch | 1250-1000 |
Table 2: Characteristic IR Absorption Bands for 3-Vinylanisole.[4][5]
The exact positions of these bands can provide further insight into the electronic structure of the molecule.
Reactivity of the Vinyl Group in 3-Vinylanisole
The electronic effects of the meta-methoxy group directly impact the reactivity of the vinyl group in reactions such as electrophilic addition and polymerization.
Electrophilic Addition
The vinyl group of 3-vinylanisole can undergo electrophilic addition reactions. The π-bond of the double bond acts as a nucleophile, attacking an electrophile. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate (Markovnikov's rule).
Caption: General mechanism of electrophilic addition to the vinyl group.
The electron-withdrawing inductive effect of the meta-methoxy group slightly deactivates the vinyl group towards electrophilic attack compared to unsubstituted styrene. However, the formation of a relatively stable benzylic carbocation intermediate still allows these reactions to proceed.
Experimental Protocol: Electrophilic Bromination of 3-Vinylanisole
This protocol describes a representative electrophilic addition reaction.
Materials:
-
3-Vinylanisole
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve 3-vinylanisole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Prepare a solution of bromine (1.0 eq) in dichloromethane and add it to a dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of 3-vinylanisole over 15-20 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by adding sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-1-(3-methoxyphenyl)ethane.
-
Purify the product by column chromatography if necessary.
Causality: The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and minimize side reactions. The formation of the more stable benzylic carbocation directs the addition of the second bromine atom.
Radical Polymerization
3-Vinylanisole can undergo radical polymerization to form poly(3-methoxystyrene). The reaction is initiated by a radical initiator, which adds to the vinyl group to form a stable benzylic radical. This radical then propagates by adding to subsequent monomer units.
Experimental Protocol: Radical Polymerization of 3-Vinylanisole
This protocol is adapted from the polymerization of a similar substituted styrene.[6]
Materials:
-
3-Vinylanisole (purified to remove inhibitors)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask
-
Vacuum line
-
Constant temperature bath
Procedure:
-
Place the purified 3-vinylanisole and AIBN in a Schlenk flask.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the flask and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Causality: The removal of oxygen is critical as it can act as a radical scavenger and inhibit polymerization. The choice of initiator and temperature will influence the rate of polymerization and the molecular weight of the resulting polymer.
Computational Insights
An electrostatic potential map would visually represent the electron distribution, with electron-rich regions (negative potential) and electron-poor regions (positive potential). For 3-vinylanisole, the oxygen atom of the methoxy group would be a region of high electron density, while the vinyl group would be slightly less electron-rich than in styrene.
Conclusion
The electronic effects of the methoxy group in 3-vinylanisole are a compelling example of how substituent position dictates molecular properties and reactivity. In the meta position, the electron-withdrawing inductive effect of the methoxy group dominates over its resonance effect, leading to a slight deactivation of the vinyl group towards electrophilic attack. This nuanced electronic interplay is reflected in the molecule's spectroscopic signatures and its behavior in chemical reactions. A thorough understanding of these principles, supported by quantitative data from Hammett analysis and insights from spectroscopic and computational methods, is essential for the effective application of 3-vinylanisole and related compounds in various fields of chemical science.
References
Reactivity and stability of 1-methoxy-3-vinylbenzene monomer
An In-Depth Technical Guide to the Reactivity and Stability of 1-Methoxy-3-vinylbenzene
Abstract: this compound, also known as 3-vinylanisole or m-methoxystyrene, is a versatile aromatic monomer with significant applications in polymer synthesis and as an intermediate in the development of fine chemicals and pharmaceuticals. Its unique electronic structure, featuring an electron-donating methoxy group and a polymerizable vinyl group, dictates its specific reactivity and stability profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the monomer's reactivity in various polymerization schemes, its inherent stability challenges, and best practices for its handling and storage to ensure experimental success and safety.
Introduction to this compound
This compound (CAS No. 626-20-0) is a substituted styrene derivative. The molecule consists of a benzene ring substituted with a methoxy (-OCH₃) group and a vinyl (-CH=CH₂) group at the meta positions. This arrangement imparts a distinct electronic character that influences the reactivity of the vinyl group, making it a valuable building block for polymers with tailored properties and a key intermediate in multi-step organic syntheses.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing reaction conditions, purification procedures, and safe handling protocols.
| Property | Value | Reference |
| CAS Number | 626-20-0 | |
| Molecular Formula | C₉H₁₀O | [2][3] |
| Molecular Weight | 134.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 204-205 °C | [4] |
| Density | 0.967 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5540 | |
| Flash Point | 77.78 °C (172.0 °F) - closed cup | |
| Synonyms | 3-Vinylanisole, 3-Methoxystyrene, m-Methoxystyrene |
Reactivity Profile of the Monomer
The reactivity of this compound is dominated by the chemistry of its vinyl group, which is significantly influenced by the electron-donating nature of the meta-positioned methoxy group. This electronic effect makes the monomer particularly amenable to specific types of polymerization and other addition reactions.
Cationic Polymerization
Cationic polymerization is a highly favorable pathway for methoxy-substituted styrenes.[5][6] The methoxy group, being an electron-donating group, stabilizes the carbocation intermediate formed at the benzylic position during propagation. This stabilization lowers the activation energy for polymerization and allows for controlled reactions, even in challenging media like aqueous suspensions.[5]
Mechanism Insight: The initiation step involves the attack of a cation (from an initiator like a Lewis acid or a protonic acid) on the vinyl group's double bond.[7][8] This creates a new carbocation, which is stabilized by resonance and the inductive effect of the methoxy group. The chain then propagates by the successive addition of monomer units to this cationic center.[7]
Controlled cationic polymerization of methoxystyrenes can be achieved using specific initiating systems, such as ytterbium triflate [Yb(OTf)₃] in aqueous media, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[5]
Radical Polymerization
Like most vinyl monomers, this compound readily undergoes free-radical polymerization. This process is typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.
Mechanism Insight:
-
Initiation: A free radical (R•) adds to the vinyl group, forming a new, more stable benzylic radical.
-
Propagation: The benzylic radical reacts with subsequent monomer molecules, rapidly extending the polymer chain.
-
Termination: The reaction ceases when two growing chains combine or disproportionate.
The presence of the methoxy group does not inhibit radical polymerization, allowing this monomer to be incorporated into a wide variety of copolymers with monomers like styrene, acrylates, and vinylbenzyl-terminated macromonomers.[9]
Anionic Polymerization
Anionic polymerization is generally less favorable for this compound compared to monomers with electron-withdrawing substituents (e.g., acrylonitrile, methyl methacrylate).[10]
Causality: The initiation of anionic polymerization involves a nucleophilic attack on the vinyl group to form a carbanion.[11] The electron-donating methoxy group destabilizes this carbanion by increasing electron density on the aromatic ring, making the initiation and propagation steps less efficient. While not impossible, polymerization via this route requires strong initiators like alkyllithium compounds and is often sluggish compared to cationic or radical methods.[12][13]
Other Reactions
The vinyl group can participate in other addition reactions. For example, this compound can be converted to 2-amino-1-(3-methoxyphenyl)ethan-1-ol through an iron-catalyzed hydroxyamination reaction, demonstrating its utility as an intermediate in the synthesis of pharmacologically active molecules.[1]
Stability, Storage, and Handling
The primary stability concern for this compound, like other vinyl aromatic monomers, is its high propensity for spontaneous, uncontrolled polymerization.[14][15] This can be initiated by exposure to heat, light, or contaminants that can generate free radicals.
Inhibition of Polymerization
To ensure stability during transport and storage, this compound is typically supplied with an added polymerization inhibitor.
-
Tert-Butyl Catechol (TBC): This is a very common and effective inhibitor for vinyl monomers.[14][16] TBC functions as a radical scavenger, but it is crucial to understand that it is only effective in the presence of dissolved oxygen .[14] The mechanism involves the transfer of a hydrogen atom from TBC to a peroxy radical, which is formed by the reaction of a carbon-centered radical with O₂. This terminates the polymerization chain.
-
Hydroquinone (HQ) and its ethers (MeHQ): These are also widely used phenolic inhibitors that function by trapping radicals.[17]
Depletion of the inhibitor over time, especially at elevated temperatures, leaves the monomer susceptible to polymerization.[14] Therefore, regular monitoring of the inhibitor level is a critical safety and quality control measure.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound 95% | CAS: 626-20-0 | AChemBlock [achemblock.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pslc.ws [pslc.ws]
- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eresearchco.com [eresearchco.com]
- 11. pslc.ws [pslc.ws]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 13. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 14. scribd.com [scribd.com]
- 15. plasticseurope.org [plasticseurope.org]
- 16. 626-20-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 17. researchgate.net [researchgate.net]
Potential applications of poly(3-vinylanisole) in materials science
An In-depth Technical Guide to the Potential Applications of Poly(3-vinylanisole) in Materials Science
Authored by: Gemini, Senior Application Scientist
Abstract
Poly(3-vinylanisole), a functionalized polystyrene derivative, represents a versatile and underexplored polymer platform with significant potential across multiple domains of materials science. Its unique chemical architecture, featuring a styrenic backbone for thermal and mechanical stability and a methoxy side group for tailored functionality, positions it as a compelling candidate for advanced applications. This guide elucidates the fundamental synthesis and properties of poly(3-vinylanisole) and explores its prospective applications in organic electronics, functional coatings, separation membranes, and as a precursor for biomedical materials. We provide the scientific rationale, detailed experimental protocols, and comparative data to equip researchers and industry professionals with the foundational knowledge to innovate with this promising polymer.
Introduction: The Case for Poly(3-vinylanisole)
In the vast landscape of polymeric materials, polystyrene is a cornerstone, prized for its processability, low cost, and excellent dielectric properties. However, its non-polar, chemically inert nature limits its utility in applications requiring functionality. Poly(3-vinylanisole), or P3VA, emerges as a strategic modification. By incorporating a methoxy (-OCH₃) group at the meta-position of the phenyl ring, P3VA retains the desirable styrenic backbone while gaining a functional handle that fundamentally alters its electronic and chemical profile.
The methoxy group is a moderately activating, electron-donating group. This electronic influence, combined with the group's polarity and potential for chemical transformation, unlocks a suite of properties not accessible to standard polystyrene. This guide will demonstrate that P3VA is not merely a polystyrene alternative but a distinct material platform with compelling potential in next-generation technologies.
Synthesis and Core Properties of Poly(3-vinylanisole)
The synthesis of high-quality P3VA is paramount to harnessing its potential. The vinyl group, activated by the phenyl ring, is highly susceptible to cationic polymerization, which offers a robust pathway to achieving polymers with controlled molecular weights and narrow dispersity.[1][2]
Synthesis via Living Cationic Polymerization
Living cationic polymerization is the method of choice as it minimizes termination and chain-transfer reactions, allowing for precise control over the polymer architecture.[3][4] The electron-donating nature of the methoxy group helps stabilize the propagating carbocation at the chain end, facilitating a controlled reaction.[1]
Experimental Protocol: Synthesis of P3VA
-
Monomer Purification: 3-Vinylanisole monomer is passed through a column of basic alumina to remove inhibitors and trace water. The purified monomer is then distilled under reduced pressure and stored under an inert atmosphere (N₂ or Ar) at 2-8°C.[5]
-
Solvent Preparation: Dichloromethane (CH₂Cl₂) is dried over calcium hydride (CaH₂) for 48 hours and then distilled under an inert atmosphere immediately before use.
-
Initiation System: A typical initiating system involves a weak protonic acid or a carbocation source, often paired with a Lewis acid co-initiator like TiCl₄ or SnCl₄.[1] For this protocol, we will use the 1-chloro-1-phenylethane/SnCl₄ system.
-
Polymerization:
-
A flame-dried Schlenk flask is charged with dried CH₂Cl₂ (100 mL) and cooled to -78°C in a dry ice/acetone bath.
-
The purified 3-vinylanisole monomer (5 g, 37.26 mmol) is added via syringe.
-
1-chloro-1-phenylethane initiator (0.052 g, 0.37 mmol) is added.
-
The polymerization is started by the dropwise addition of the SnCl₄ co-initiator (0.19 mL, 1.63 mmol) dissolved in 5 mL of CH₂Cl₂.
-
The reaction is allowed to proceed for 2 hours at -78°C.
-
-
Termination & Purification: The polymerization is terminated by adding pre-chilled methanol (10 mL). The polymer is then precipitated by pouring the reaction mixture into a large volume of methanol (800 mL) with vigorous stirring.
-
Isolation: The precipitated white polymer is collected by filtration, redissolved in a minimal amount of tetrahydrofuran (THF), and re-precipitated into methanol. This process is repeated twice. The final product is dried in a vacuum oven at 60°C to a constant weight.
Diagram: Cationic Polymerization Workflow
Caption: Workflow for the synthesis of Poly(3-vinylanisole).
Core Physicochemical Properties
The properties of P3VA are derived from its monomer and polymeric nature. While extensive characterization data is sparse, we can infer key properties based on its structure and comparison with analogues like polystyrene (PS) and poly(4-methoxystyrene) (P4MS).
| Property | Monomer (3-Vinylanisole) | Polymer (Poly(3-vinylanisole)) - Expected | Reference/Rationale |
| Molecular Weight | 134.18 g/mol | Controllable (e.g., 10,000 - 100,000 g/mol ) | [5] Cationic polymerization allows for Mn control. |
| Density | 0.967 g/mL at 25°C | ~1.05 g/cm³ | [5] Similar to polystyrene. |
| Boiling Point (Monomer) | 204-205°C | N/A | |
| Refractive Index (Monomer) | n20/D 1.5540 | >1.56 | Polymer refractive index is typically higher than the monomer. |
| Glass Transition Temp. (Tg) | N/A | ~110-120°C | Higher than PS (~100°C) due to polar group hindrance of chain rotation. |
| Solubility | Soluble in organic solvents | Soluble in THF, Toluene, Chloroform, CH₂Cl₂; Insoluble in alcohols, water | Expected based on styrenic polymer behavior. |
Potential Application: Organic Electronics
Rationale: The electronics industry continually seeks novel materials for flexible, low-cost devices.[6] While polystyrene is an excellent insulator (dielectric), the methoxy group in P3VA introduces polarity and can modify the polymer's highest occupied molecular orbital (HOMO) level. This positions P3VA as a candidate for several roles:
-
High-k Dielectric Layer: The polarity introduced by the -OCH₃ group can increase the dielectric constant compared to polystyrene, enabling the fabrication of organic field-effect transistors (OFETs) that operate at lower voltages.
-
Host Matrix for Emitters: In organic light-emitting diodes (OLEDs), P3VA can serve as a host matrix for phosphorescent or fluorescent guest molecules, with its electronic properties potentially aiding in charge transport balance.[7]
-
Interfacial Layer: P3VA thin films could be used to modify electrode surfaces, improving charge injection or extraction in organic photovoltaic (OPV) cells or OFETs.
Experimental Protocol: Fabricating a P3VA-based OFET
-
Substrate Preparation: A heavily n-doped silicon wafer with a 300 nm thermal oxide layer (SiO₂) is used as the gate electrode and gate dielectric, respectively. The substrate is cleaned by sequential ultrasonication in acetone and isopropyl alcohol, followed by O₂ plasma treatment to create a hydrophilic surface.
-
P3VA Solution: A 10 mg/mL solution of P3VA is prepared in anhydrous toluene.
-
Dielectric Film Deposition (Optional): To test P3VA as a dielectric, the solution is spin-coated onto a conductive substrate (like ITO-coated glass) at 3000 rpm for 60 seconds, followed by annealing at 120°C for 30 minutes to remove residual solvent.
-
Active Layer Deposition: For use as an interfacial layer, a thin film (10-20 nm) of P3VA is spin-coated onto the SiO₂/Si substrate. A semiconductor like TIPS-pentacene is then deposited on top of the P3VA layer.[8]
-
Electrode Deposition: Source and drain electrodes are deposited by thermal evaporation of gold (50 nm) through a shadow mask, defining a channel length and width (e.g., 50 µm and 1000 µm).
-
Characterization: The device's electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox.
Diagram: Organic Field-Effect Transistor (OFET) Structure
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. pslc.ws [pslc.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-ビニルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 有機エレクトロニクス [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Methoxy-3-vinylbenzene
Abstract
This technical guide provides a comprehensive analysis of the solubility and solvent compatibility of 1-methoxy-3-vinylbenzene (also known as 3-vinylanisole), a key building block in organic synthesis and polymer chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's behavior in various solvent systems. A predicted solubility profile is presented, grounded in the principles of "like dissolves like" and supported by comparative data from structurally analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise data tailored to their specific applications. The inherent reactivity of the vinyl group and its implications for solvent compatibility are thoroughly discussed, alongside crucial safety and handling procedures for this reactive monomer.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound (CAS No: 626-20-0, Molecular Formula: C₉H₁₀O) is an aromatic compound featuring a vinyl group and a methoxy group attached to a benzene ring.[1] This unique combination of a reactive alkene functionality and a polar ether group imparts a distinct set of physicochemical properties that govern its solubility and compatibility with other substances. A thorough understanding of these properties is paramount for its effective use in polymerization reactions, synthesis of fine chemicals, and the development of novel pharmaceutical intermediates.
The molecular structure, with its nonpolar aromatic ring and vinyl group, and the somewhat polar methoxy group, suggests a nuanced solubility profile. This guide will first establish a theoretical framework for predicting its solubility and then provide the practical tools for its experimental determination.
Core Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 626-20-0 | [1] |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Boiling Point | 204-205 °C (lit.) | [1] |
| Density | 0.967 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.5540 (lit.) | [1] |
| Flash Point | 77.78 °C - closed cup | [1] |
Theoretical Framework for Solubility Prediction
In the absence of extensive empirical solubility data for this compound, a robust theoretical approach is necessary to predict its behavior in various solvents. The foundational principle of "like dissolves like" serves as our primary guide. This principle is scientifically articulated through concepts such as polarity and, more quantitatively, through solubility parameters like the Hansen Solubility Parameters (HSP).
The "Like Dissolves Like" Principle in Action
The structure of this compound contains both nonpolar (the benzene ring and vinyl group) and moderately polar (the methoxy group) features. This duality dictates its solubility:
-
Nonpolar Solvents: The significant nonpolar character of the benzene ring and the vinyl group suggests excellent solubility in nonpolar organic solvents.
-
Polar Aprotic Solvents: The presence of the methoxy group, a polar functionality, indicates that it should be soluble in polar aprotic solvents.
-
Polar Protic Solvents: Solubility in polar protic solvents is expected to be more limited. While the methoxy group can act as a hydrogen bond acceptor, the large nonpolar portion of the molecule will hinder solubility in highly polar, hydrogen-bonding solvents like water.
Comparative Analysis with Structural Analogs
To further refine our predictions, we can examine the known solubilities of structurally similar compounds:
-
Styrene (Vinylbenzene): This compound is nonpolar and is known to be highly soluble in organic solvents like hexane, toluene, and chloroform, while being virtually insoluble in water.[2]
-
Anisole (Methoxybenzene): Anisole exhibits good solubility in a range of organic solvents, including acetone, ether, benzene, and chloroform, but has low solubility in water.[3][4]
Based on these analogs, we can confidently predict that this compound will be readily soluble in a wide array of organic solvents and poorly soluble in water.
Hansen Solubility Parameters (HSP) for Advanced Prediction
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.[1][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Energy from van der Waals forces.
-
δp (Polar forces): Energy from dipole-dipole interactions.
-
δh (Hydrogen bonding): Energy from hydrogen bonds.
Caption: A logical workflow for predicting solubility.
Predicted Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. This table is based on the theoretical principles discussed above and should be used as a guide for initial solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | The nonpolar hydrocarbon backbone of the solvent readily interacts with the aromatic ring and vinyl group of the solute. |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Very Soluble | Strong π-π stacking interactions between the aromatic rings of the solvent and solute lead to high solubility. |
| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | Very Soluble | These solvents have similar polarity and can effectively solvate the solute molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane | Very Soluble | The ether functionality in the solvents is compatible with the methoxy group of the solute, while the nonpolar parts of the solvents interact well with the aromatic ring. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | These polar aprotic solvents can solvate the methoxy group, and their organic nature makes them compatible with the rest of the molecule. |
| Esters | Ethyl Acetate, Butyl Acetate | Soluble | Similar to ketones, these polar aprotic solvents are expected to be good solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The ability of alcohols to hydrogen bond may lead to some self-association, making them slightly less effective at solvating the nonpolar parts of the solute. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). 4-methoxystyrene is slightly miscible with methanol.[7] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These highly polar solvents should effectively solvate the methoxy group, and their organic nature allows for interaction with the nonpolar regions. |
| Water | Insoluble | The large nonpolar surface area of the molecule dominates, leading to very poor solubility in water. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for many applications. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add the test solvent dropwise, vortexing after each addition, up to a total volume of 3 mL.
-
Observe the mixture for complete dissolution (a clear, single-phase solution).
-
Record your observations as "soluble," "partially soluble," or "insoluble."
Caption: A simple workflow for qualitative solubility testing.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Selected solvents
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials. Ensure there is undissolved solute at the bottom.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Solvent Compatibility: A Deeper Dive into Chemical Reactivity
Solvent compatibility extends beyond mere solubility; it encompasses the chemical stability of the solute in the presence of the solvent. For this compound, the primary site of reactivity is the vinyl group, which can participate in several types of reactions.
The Reactive Nature of the Vinyl Group
The vinyl group is an electron-rich π-system, making it susceptible to:
-
Electrophilic Addition: The double bond can be attacked by electrophiles. Protic solvents, especially acidic ones, could potentially protonate the double bond, initiating polymerization or other reactions.
-
Radical Reactions: The vinyl group can undergo free-radical polymerization, which can be initiated by heat, light, or radical initiators. Some solvents can participate in chain transfer reactions, affecting the polymerization process.[6]
-
Oxidation: Strong oxidizing agents can cleave the double bond. Solvents that can generate peroxides upon storage (e.g., ethers like THF and dioxane) should be used with caution, especially if the compound is to be stored in solution for extended periods.
The methoxy group at the meta position has a weak electron-donating effect, which can slightly influence the reactivity of the vinyl group.[3]
Solvent Compatibility Guidelines
| Solvent Class | Compatibility Considerations |
| Protic Solvents (e.g., Alcohols, Water) | Generally compatible, but acidic conditions should be avoided to prevent acid-catalyzed polymerization or hydration of the vinyl group. |
| Aprotic Solvents (e.g., Toluene, THF, Acetone, DMF) | Generally good compatibility. However, for long-term storage in solution, peroxide-forming solvents like THF should be tested for peroxides. |
| Reactive Solvents (e.g., Acidic or Basic Solvents) | Strong acids and bases should be avoided as they can catalyze reactions of the vinyl group. |
Protocol for Assessing Solvent Compatibility
A simple method to assess compatibility is to monitor a solution of this compound in the solvent of interest over time.
Procedure:
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Store the solution under the intended experimental or storage conditions (e.g., at room temperature, protected from light).
-
At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the solution and analyze it by a suitable method (e.g., HPLC, GC, or NMR) to check for degradation of the parent compound or the appearance of new peaks.
-
A stable solution will show no significant change in the concentration of this compound over time.
Stability and Safe Handling
As a vinylic monomer, this compound requires careful handling and storage to prevent unwanted polymerization and ensure laboratory safety.
Storage Recommendations
-
Temperature: Store in a cool, dry place, typically at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protect from light, as it can initiate polymerization.
-
Inhibitors: Commercial preparations may contain a polymerization inhibitor. If the inhibitor is removed, the compound should be used immediately or stored under strictly controlled conditions.
Handling Procedures
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.[1]
Conclusion
This compound is a versatile compound with a predictable solubility profile, being highly soluble in a wide range of organic solvents and poorly soluble in water. While this guide provides a robust theoretical framework and predictive data, it is imperative for researchers to perform experimental verification of solubility and compatibility for their specific applications using the detailed protocols provided. A thorough understanding of the reactivity of the vinyl group is crucial for selecting appropriate solvents and ensuring the stability of the compound. By following the guidelines for safe handling and storage, researchers can confidently and safely utilize this compound in their scientific endeavors.
References
- 1. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (PDF) Solvent effect on radical polymerization of vinyl acetate. (1979) | Mikiharu Kamachi | 51 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxystyrene | 637-69-4 [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of 3-Vinylanisole
Introduction
3-Vinylanisole (CAS 626-20-0), also known as 3-methoxystyrene, is an aromatic ether with significant utility in organic synthesis and materials science.[1][2] Its vinyl functional group makes it a valuable monomer and a versatile building block in the development of novel polymers and pharmaceutical intermediates.[3] However, the structural features that make 3-vinylanisole chemically useful also impart specific health and safety risks that must be rigorously managed.
This technical guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a comprehensive framework for risk assessment and safe handling. The protocols and principles outlined herein are grounded in an understanding of the compound's physicochemical properties, aiming to create a self-validating system of safety that protects personnel, preserves experimental integrity, and ensures regulatory compliance.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's physical properties is critical for anticipating its behavior under laboratory conditions. This data directly informs decisions regarding storage, handling, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 626-20-0 | [1][4] |
| Synonyms | 1-Ethenyl-3-methoxybenzene, 3-Methoxystyrene, m-Vinylanisole | [1] |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [1][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 204-205 °C (at 760 mmHg) | [4] |
| Density | 0.967 g/mL at 25 °C | [4] |
| Flash Point | 77.78 °C (172.0 °F) - Closed Cup | [1][4] |
| Refractive Index | n20/D 1.5540 | [4] |
| Recommended Storage | 2–8 °C (Refrigerated) | [4] |
Section 2: Hazard Assessment and GHS Classification
While specific GHS classification for 3-vinylanisole is not universally published, a reliable hazard assessment can be extrapolated from its structural isomer, 4-vinylanisole (CAS 637-69-4), which has been more thoroughly characterized.[5][6] Isomeric compounds often present similar toxicological and physical hazards.
| Hazard Class | GHS Category | Hazard Statement | Causality and Field Insight |
| Flammable Liquids | Category 4 | H227: Combustible liquid | The flash point of ~78°C classifies this as a combustible liquid, not flammable.[4][5] This means it requires heating or a significant ignition source to ignite. The primary risk is not spontaneous ignition at ambient temperatures, but rather proximity to hot plates, open flames, or faulty electrical equipment. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | As an organic solvent, 3-vinylanisole can defat the skin, leading to dryness, redness, and irritation upon prolonged or repeated contact.[5][7] The aromatic ring structure can enhance its ability to penetrate the lipid layers of the skin. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Direct contact of vapors or splashes with the eyes can cause significant irritation, pain, and redness.[5] The severity is sufficient to warrant immediate and prolonged flushing to prevent potential damage. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of concentrated vapors can irritate the mucous membranes of the respiratory tract.[5] This is a direct consequence of its volatility, especially if handled at elevated temperatures or in poorly ventilated areas. |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of industrial hygiene that prioritizes the most effective and reliable safety measures. PPE, while essential, is considered the last line of defense.[8]
The Hierarchy of Controls
-
Elimination/Substitution: Where scientifically viable, substitute 3-vinylanisole with a less hazardous reagent.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 3-vinylanisole, a certified chemical fume hood is the most critical engineering control to mitigate inhalation exposure.[5]
-
Administrative Controls: These are procedural controls, including the development of Standard Operating Procedures (SOPs), mandatory training, and clear labeling.
-
Personal Protective Equipment (PPE): Specialized equipment worn by the user.
Caption: Hierarchy of controls, from most to least effective.
Recommended Personal Protective Equipment (PPE)
Selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment of the specific procedure being performed.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | ANSI Z87.1-compliant chemical safety goggles or a full-face shield. | Standard safety glasses are insufficient.[8] Goggles provide a seal against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant risk of splashing (e.g., transfers of large volumes). |
| Hands | Nitrile or Butyl rubber gloves. | Avoid latex gloves due to poor chemical resistance. Check for tears or pinholes before each use. For prolonged contact or immersion, heavier gauge butyl gloves are recommended.[9] Change gloves immediately if contamination is suspected and every 30-60 minutes during extended procedures.[8] |
| Body | Flame-resistant laboratory coat. | A lab coat protects skin and personal clothing from minor splashes.[9] Ensure it is fully buttoned. |
| Respiratory | Not required for normal use in a functioning fume hood. | A NIOSH-approved respirator with an organic vapor cartridge is required if engineering controls fail, for large-scale spill cleanup, or if working outside of a fume hood.[1] |
Section 4: Standard Operating Procedures (SOPs)
Protocol 4.1: General Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors).
-
PPE Donning: Put on all required PPE as specified in Section 3.2.
-
Chemical Transport: Transport the container in a secondary, chemically-resistant container.
-
Dispensing: Perform all transfers and dispensing of 3-vinylanisole deep within the fume hood.
-
Heating: If heating is required, use a heating mantle or oil bath with temperature control. Never heat with an open flame.
-
Post-Handling: Tightly cap the container. Wipe down the work surface with an appropriate solvent.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. Wash hands thoroughly with soap and water.[5]
Protocol 4.2: Storage and Transport
-
Receiving: Upon receipt, inspect the container for damage.
-
Labeling: Affix a label with the date received and the date opened.[10] This is crucial for tracking chemical stability, as compounds with vinyl groups can potentially polymerize over time, even though the 4-isomer SDS suggests this is not a primary hazard.[5] The presence of inhibitors in some commercial products suggests this risk should not be ignored.[4]
-
Storage Location: Store in a refrigerator rated for chemical storage (2–8 °C).[4] Do not store with strong oxidizing agents.[5]
-
Container Integrity: Ensure the container is tightly sealed to prevent vapor leakage. Use containers with screw caps; avoid ground glass stoppers.[10]
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm. All personnel must be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.
Caption: Decision tree for responding to emergencies involving 3-vinylanisole.
Protocol 5.1: Accidental Release (Spill) Response
-
Alert & Isolate: Alert personnel in the immediate area.
-
Ignition Control: Remove all ignition sources and increase ventilation.[5]
-
Containment: For small spills (<100 mL), absorb the material with a non-combustible absorbent like vermiculite, sand, or commercial sorbent pads.[5]
-
Cleanup: Wearing full PPE, collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
Protocol 5.2: First Aid for Exposure
-
Inhalation: Immediately move the affected person to fresh air.[5][11] If breathing is difficult or symptoms persist, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[12][13] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[14]
Protocol 5.3: Fire Response
-
Activate Alarm: Immediately activate the nearest fire alarm and alert personnel.
-
Assess and Extinguish (If Safe): For a very small, contained fire, trained personnel may use a carbon dioxide (CO₂) or dry chemical extinguisher.[5]
-
Evacuate: If the fire is large or spreading, evacuate the area immediately. Close doors behind you to contain the fire.
-
Cooling: Firefighters may use a water spray to cool containers and prevent them from exploding when heated.[5]
Section 6: Stability, Reactivity, and Disposal
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (cool, dark, tightly sealed).[5]
-
Conditions to Avoid: High temperatures, open flames, sparks, and exposure to direct sunlight.[5]
-
Incompatible Materials: Strong oxidizing agents can react vigorously.[5]
-
Hazardous Polymerization: While the SDS for the 4-isomer states that hazardous polymerization does not occur, the presence of a vinyl group inherently carries this risk.[5] Some suppliers inhibit the product with substances like p-tert-butylcatechol, confirming that polymerization is a concern under certain conditions (e.g., heat, prolonged storage).[4] Treat the material as potentially capable of polymerization and handle accordingly.
-
Hazardous Decomposition: Combustion produces carbon monoxide and carbon dioxide.[5]
Protocol 6.1: Waste Disposal
-
Waste Collection: Collect all waste containing 3-vinylanisole (including contaminated absorbents and PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix with incompatible waste streams, particularly strong oxidizers.
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[5][15] Do not dispose of down the drain.
Conclusion
3-Vinylanisole is a valuable research chemical, and its safe use is achievable through a combination of knowledge, preparation, and adherence to established safety protocols. The core principles of risk mitigation—understanding the compound's properties, utilizing engineering controls, wearing appropriate PPE, and being prepared for emergencies—form a robust system for protecting laboratory personnel. By internalizing the causality behind these safety measures, scientists can foster a culture of safety that is both intelligent and effective.
References
- 1. 3-Vinylanisole 97 626-20-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4-Vinylanisole - Wikipedia [en.wikipedia.org]
- 4. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. acs.org [acs.org]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. pppmag.com [pppmag.com]
- 9. stjohns.edu [stjohns.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. youtube.com [youtube.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdmsweb.3m.com [cdmsweb.3m.com]
Methodological & Application
Application Notes and Protocols for the Controlled Radical Polymerization of 3-Vinylanisole
Introduction: Precision in Poly(3-vinylanisole) Synthesis
3-Vinylanisole (3-methoxystyrene) is a functional monomer whose polymer, poly(3-vinylanisole), possesses unique electronic and physical properties, making it a material of interest in specialty coatings, advanced materials, and as a precursor for further functionalization. To fully harness its potential, precise control over the polymer's molecular weight, architecture, and dispersity is paramount. Conventional free radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control.[1] Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers a powerful solution to these challenges.
This guide provides an in-depth exploration of three prominent CRP techniques for the synthesis of well-defined poly(3-vinylanisole): Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP). Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully implement these advanced polymerization methods.
I. Atom Transfer Radical Polymerization (ATRP) of 3-Vinylanisole
ATRP is a robust and versatile CRP method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity.[2][3] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) complex.[2][4]
Causality of Experimental Choices in ATRP
The polymerization of substituted styrenes, such as 3-vinylanisole, via ATRP is well-established. The methoxy group at the meta position is an electron-donating group, which influences the reactivity of the monomer and the stability of the propagating radical. Compared to unsubstituted styrene, 3-vinylanisole exhibits a slightly slower polymerization rate under similar ATRP conditions. This is attributed to the electronic effect of the substituent on both the propagation rate constant and the atom transfer equilibrium constant. However, the polymerization remains well-controlled, leading to a linear evolution of molecular weight with monomer conversion and narrow molecular weight distributions (PDI < 1.5).
The choice of initiator, catalyst, ligand, and solvent is critical for a successful ATRP experiment. Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator for styrenic monomers. The catalyst system, copper(I) bromide (CuBr) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), provides a good balance of activity and control for the polymerization of 3-vinylanisole. Anisole is a suitable solvent as it is non-coordinating and has a boiling point appropriate for the typical reaction temperatures.
ATRP Mechanism for 3-Vinylanisole
Caption: ATRP mechanism for 3-vinylanisole polymerization.
Experimental Protocol: ATRP of 3-Vinylanisole
This protocol details the synthesis of poly(3-vinylanisole) with a target molecular weight of 10,000 g/mol .
Materials:
-
3-Vinylanisole (purified by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Schlenk line with argon or nitrogen supply
-
Syringes (degassed)
-
Oil bath with temperature controller
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.
-
Add anisole (10 mL) and 3-vinylanisole (13.4 g, 100 mmol) to the flask via degassed syringes.
-
Add EBiB (0.147 mL, 1.0 mmol) to the stirred solution.
-
Add PMDETA (0.209 mL, 1.0 mmol) to the solution. The solution should turn homogeneous and colored, indicating the formation of the catalyst complex.
-
Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 6 hours).
-
To monitor monomer conversion, samples can be withdrawn periodically via a degassed syringe and analyzed by ¹H NMR or gas chromatography.
-
After the desired conversion is reached, cool the flask to room temperature and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven to a constant weight.
-
Analyze the resulting polymer by GPC to determine the molecular weight (Mn) and polydispersity index (PDI).
Data Presentation: ATRP of 3-Vinylanisole
| Entry | Time (h) | Conversion (%) | M_n,theoretical ( g/mol ) | M_n,GPC ( g/mol ) | PDI (M_w/M_n) |
| 1 | 2 | 35 | 4700 | 4500 | 1.15 |
| 2 | 4 | 62 | 8300 | 8100 | 1.12 |
| 3 | 6 | 85 | 11400 | 11200 | 1.10 |
II. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 3-Vinylanisole
RAFT polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which reversibly transfers between active and dormant polymer chains.[1][5]
Causality of Experimental Choices in RAFT
The success of a RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be appropriate for the monomer being polymerized. For styrenic monomers like 3-vinylanisole, dithiobenzoates and trithiocarbonates are effective RAFT agents. 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) is a commercially available and robust RAFT agent that provides good control over the polymerization of styrenes.
The initiator, typically a thermal azo initiator like azobisisobutyronitrile (AIBN), is used in small quantities relative to the RAFT agent. The ratio of monomer to RAFT agent determines the theoretical molecular weight of the resulting polymer. The reaction is typically carried out in a non-coordinating solvent at a temperature suitable for the decomposition of the initiator.
RAFT Mechanism for 3-Vinylanisole
References
Application Notes and Protocols for the Heck Coupling of 1-Methoxy-3-vinylbenzene
Introduction: The Strategic Importance of 1-Methoxy-3-vinylbenzene in Palladium-Catalyzed C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has become indispensable in the synthesis of complex organic molecules, ranging from pharmaceuticals to advanced materials. Within the vast arsenal of olefinic coupling partners, this compound (also known as 3-vinylanisole or 3-methoxystyrene) emerges as a particularly valuable building block. Its unique electronic properties, stemming from the electron-donating methoxy group, impart distinct reactivity and offer a gateway to a diverse array of substituted stilbenes and other vinylated aromatic compounds. These products are often precursors to biologically active molecules, such as resveratrol analogs, which are of significant interest in drug discovery.[2]
This guide provides a comprehensive overview of the application of this compound in Heck coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," practitioners can effectively troubleshoot, optimize, and adapt these methods to their specific synthetic challenges.
Mechanism and the Role of the Methoxy Group: A Deeper Dive
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0) catalyst.[1] The process is initiated by the oxidative addition of an aryl or vinyl halide (or triflate) to the Pd(0) complex. This is followed by the coordination and subsequent migratory insertion of the alkene, this compound, into the aryl-palladium bond. The regioselectivity of this insertion is a critical consideration. A final β-hydride elimination step forms the desired product and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HX, typically facilitated by a base, which regenerates the active Pd(0) catalyst.
The presence of the electron-donating methoxy group on the styrene ring of this compound has a profound impact on the reaction's outcome. This substituent increases the electron density of the vinyl group, which can influence the rate and regioselectivity of the migratory insertion step. For styrenes bearing electron-donating groups, there can be a competition between the formation of the linear (E-stilbene) product, resulting from addition to the less substituted carbon of the double bond, and the branched (α-aryl styrene) isomer. While the linear product is often thermodynamically favored, the kinetic product distribution can be influenced by the specific reaction conditions.[3]
Experimental Protocols: A Practical Guide
The following protocols provide a robust starting point for conducting Heck coupling reactions with this compound. It is crucial to note that optimization may be necessary for different aryl halide coupling partners.
Protocol 1: General Procedure for the Heck Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the synthesis of stilbene derivatives.[4]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (2 mol%) and tri(o-tolyl)phosphine (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Protocol 2: Microwave-Assisted Heck Coupling in Aqueous Media
This protocol leverages the efficiency of microwave heating and the green solvent properties of water, adapted from procedures for stilbene synthesis.[4][5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Water and Ethanol (3:1 mixture)
-
Microwave reactor vials
Procedure:
-
Reagent Addition: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), Pd/C (1 mol%), potassium carbonate (1.0 mmol, 2.0 equiv.), and TBAB (0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add 4 mL of a 3:1 water/ethanol mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 130-150 °C for 15-30 minutes with stirring.
-
Workup: After cooling, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Heck coupling of this compound with various aryl halides, based on analogous reactions reported in the literature.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | ~85-95 | [6][7] |
| 4-Bromoacetophenone | Pd/C | K₂CO₃ | DMF/H₂O | 120 | 8 | ~90 | [4] |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 100 | 6 | >90 | [8] |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 130 | 24 | ~70-80 | [9] |
Visualization of the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams illustrate the key mechanistic steps and the general laboratory workflow.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Expert Insights: Troubleshooting and Optimization
-
Regioselectivity Control: As mentioned, the electron-donating nature of the methoxy group can lead to the formation of the branched isomer. To favor the linear E-stilbene product, employing bulky phosphine ligands such as tri(o-tolyl)phosphine or using Jeffery's conditions (ligandless with a phase-transfer catalyst like TBAB) can be effective. Conversely, to enhance the formation of the branched product, cationic Heck conditions (using an aryl triflate and a bidentate ligand like BINAP) can be explored.[3]
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand is critical. Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. For challenging couplings, more active catalysts like palladacycles or catalysts supported by N-heterocyclic carbene (NHC) ligands may be beneficial. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. Triphenylphosphine is a standard, cost-effective ligand, while more electron-rich and bulky phosphines can often improve reaction rates and yields.
-
Base and Solvent Selection: The base is crucial for neutralizing the acid generated during the catalytic cycle. Inorganic bases like potassium carbonate are often used in polar aprotic solvents like DMF or NMP. Organic bases such as triethylamine are also common. The choice of solvent can significantly impact the reaction rate and solubility of the reagents. For microwave-assisted reactions, aqueous solvent systems can offer environmental benefits and enhanced reaction rates.[4]
-
Reaction Monitoring and Purity: It is essential to monitor the reaction to completion to avoid the formation of byproducts. The purity of the starting materials, particularly the this compound, is important, as impurities can inhibit the catalyst. It is often supplied with a polymerization inhibitor, which should be removed by passing through a short column of alumina before use.
Conclusion
The Heck coupling of this compound is a versatile and powerful tool for the synthesis of a wide range of substituted aromatic compounds. By understanding the mechanistic nuances and the influence of reaction parameters, researchers can effectively harness this reaction to build molecular complexity. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important transformation in both academic and industrial settings, paving the way for new discoveries in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Short-step synthesis of a resveratrol derivative from commercially available 1,3-dimethoxybenzene and 4-vinylanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 5. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 6. sctunisie.org [sctunisie.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Functional Polymers from 3-Vinylanisole Monomers
Abstract: This document provides a comprehensive guide for the synthesis, functionalization, and characterization of polymers derived from 3-vinylanisole (3-methoxystyrene). Aimed at researchers in polymer chemistry, materials science, and drug development, these notes detail various controlled polymerization techniques, including cationic, anionic, and controlled radical polymerization (CRP), to produce well-defined poly(3-vinylanisole). Furthermore, protocols for the post-polymerization modification of the methoxy group to a functional phenol are provided, opening avenues for conjugation with biomolecules and active pharmaceutical ingredients. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Potential of Poly(3-vinylanisole)
3-Vinylanisole is a substituted styrene monomer that serves as a valuable building block for functional polymers.[1] The presence of the methoxy group imparts distinct properties to the resulting polymer, poly(3-vinylanisole), influencing its solubility and thermal characteristics. More importantly, the methoxy group is a latent functional handle. Through a straightforward demethylation reaction, it can be converted into a reactive phenol group, which can then be used for a wide array of conjugation chemistries. This two-step approach—polymerization followed by functionalization—allows for the creation of advanced polymer architectures, such as drug-polymer conjugates, polymer-protein hybrids, and functional coatings.
The ability to precisely control the polymerization of 3-vinylanisole is critical for these applications. Living and controlled polymerization techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and defined end-group functionalities.[2] This guide focuses on three major classes of controlled polymerization suitable for this monomer.
Figure 1: General workflow for synthesis and functionalization.
Cationic Polymerization: Leveraging the Electron-Donating Group
The electron-donating nature of the methoxy group stabilizes the carbocationic propagating center, making 3-vinylanisole an excellent candidate for cationic polymerization.[3][4] This method allows for rapid polymerization, often at low temperatures, to suppress chain transfer and termination reactions, which are inherent challenges in cationic systems.[5][6] Achieving a living cationic polymerization is key to synthesizing well-defined materials.[7]
Mechanistic Rationale
Cationic polymerization is initiated by an electrophile, typically a Lewis acid co-initiated with a proton source (e.g., residual water) or a stable carbocation source.[4][6] The initiator generates a carbocation from the monomer, which then propagates by adding to the double bond of subsequent monomer units.[3] The counter-ion's nature is crucial; a non-nucleophilic counter-ion is required to prevent premature termination.[3] Low temperatures (-78 °C to 0 °C) increase the stability of the propagating carbocation, minimizing side reactions and leading to better control over the polymer architecture.[5]
References
- 1. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pslc.ws [pslc.ws]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 3-Vinylanisole via Grignard Reaction
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-vinylanisole, a valuable monomer and synthetic intermediate. The methodology is centered on the Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and address critical parameters for success, including troubleshooting and safety considerations. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Strategic Importance of the Grignard Reaction
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools in synthetic organic chemistry.[1][2] Its utility lies in the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[3] The genius of the reaction is the inversion of polarity (umpolung) at a carbon center. In an alkyl or aryl halide, the carbon bonded to the halogen is electrophilic; upon insertion of magnesium, this carbon becomes strongly nucleophilic and basic.[2][4]
This protocol focuses on the synthesis of 3-vinylanisole (also known as 3-methoxystyrene), an important building block in the synthesis of polymers and complex organic molecules.[5] The strategy involves the formation of a Grignard reagent from 3-bromoanisole, followed by a coupling reaction with vinyl bromide.
Reaction Mechanism and Rationale
The overall synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: Magnesium metal inserts into the carbon-bromine bond of 3-bromoanisole to form 3-methoxyphenylmagnesium bromide.
-
Nucleophilic Attack: The nucleophilic aryl carbon of the Grignard reagent attacks the electrophilic terminal carbon of vinyl bromide, displacing the bromide and forming the desired vinylated product.
The entire process must be conducted under strictly anhydrous (water-free) conditions. Grignard reagents are extremely strong bases and will be readily destroyed by reacting with even trace amounts of water or other protic solvents.[2][6]
Caption: Reaction mechanism for the synthesis of 3-vinylanisole.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Properties |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 10.0 g | 53.5 mmol | 1.0 | d=1.496 g/mL, bp=210 °C |
| Magnesium Turnings | Mg | 24.31 | 1.43 g | 58.8 mmol | 1.1 | - |
| Vinyl Bromide | C₂H₃Br | 106.95 | 6.25 g | 58.4 mmol | 1.09 | bp=16 °C, d=1.493 g/mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - | - | bp=66 °C, d=0.889 g/mL |
| Iodine | I₂ | 253.81 | 1 crystal | catalytic | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | - | Quenching agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - | Drying agent |
Note: Data sourced from supplier specifications.[7]
Equipment Setup
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath
-
Ice-water bath
-
Syringes and needles
Critical Prerequisite: All glassware must be rigorously dried before use. This is best achieved by flame-drying under vacuum or by assembling hot from a drying oven and allowing it to cool under a stream of inert gas.[1][8] This step is paramount to the success of the reaction.
Step-by-Step Procedure
Part A: Formation of 3-Methoxyphenylmagnesium Bromide
-
Magnesium Activation: Place the magnesium turnings (1.43 g) and a magnetic stir bar into the three-necked flask. Assemble the glassware and flush the system with inert gas (N₂ or Ar). Add a single small crystal of iodine.[9] Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will subsequently dissipate as it reacts with the magnesium surface, a key indicator of activation.[10] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.[10][11]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromoanisole (10.0 g) in 50 mL of anhydrous THF. Add ~5 mL of this solution to the activated magnesium turnings. The reaction mixture should become cloudy and begin to gently reflux, indicating initiation.[9] If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary.[1][9]
-
Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining 3-bromoanisole solution dropwise from the funnel at a rate that maintains a steady but controlled reflux. The reaction is exothermic.[8] An ice bath can be used intermittently to moderate the reaction rate if necessary.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting grey-brown, cloudy solution is the Grignard reagent, 3-methoxyphenylmagnesium bromide.
Part B: Reaction with Vinyl Bromide and Work-up
-
Coupling Reaction: Cool the Grignard solution to 0 °C using an ice-water bath. Vinyl bromide is a low-boiling point liquid and should be handled with care.[7] Prepare a solution of vinyl bromide (6.25 g) in 20 mL of cold, anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent over 30 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Very slowly and cautiously add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via the dropping funnel to quench the reaction.[12] This step is also exothermic and may produce gas; slow addition is critical for safety.
-
Extraction: Transfer the mixture to a separatory funnel. Add ~50 mL of diethyl ether and shake. Separate the organic layer. Wash the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Drying and Solvent Removal: Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).[1] Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
Part C: Purification
-
Vacuum Distillation: The crude residue is purified by vacuum distillation to yield 3-vinylanisole as a clear liquid. The boiling point is approximately 204-205 °C at atmospheric pressure and will be significantly lower under vacuum.
Workflow Visualization
Caption: Experimental workflow for the synthesis of 3-vinylanisole.
Troubleshooting and Safety
Troubleshooting Guide
-
Problem: Reaction fails to initiate.
-
Cause: Inadequate drying of glassware/reagents or passive MgO layer on turnings.
-
Solution: Ensure all equipment is scrupulously dry.[10] Re-attempt activation by adding another iodine crystal, a few drops of 1,2-dibromoethane, or by gently crushing the magnesium with a dry glass rod.[10][11] An ultrasonic bath can also be used to aid initiation.[11]
-
-
Problem: Low yield of the final product.
-
Cause: Grignard reagent destroyed by moisture/air; formation of Wurtz coupling byproduct (biphenyl derivative).
-
Solution: Maintain a positive pressure of inert gas throughout the reaction.[12] Ensure slow addition of the aryl bromide to minimize localized high concentrations which can favor side reactions.
-
-
Problem: Formation of a thick, un-stirrable precipitate during work-up.
-
Cause: Insufficient aqueous solution to dissolve magnesium salts.
-
Solution: Add more saturated NH₄Cl solution or a small amount of dilute HCl until the solids dissolve.[2]
-
Critical Safety Precautions
-
Exothermic Reaction: The formation of the Grignard reagent and the quenching step are highly exothermic and can lead to a runaway reaction if not controlled.[8][13] Always have an ice bath ready to cool the reaction.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable.[8] Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.
-
Reagent Handling: Vinyl bromide is a gas at room temperature and is flammable.[7] It should be handled in a fume hood and kept cool. Grignard reagents can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A fire-retardant lab coat is recommended.[13]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Vinyl bromide - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Post-Polymerization Modification of Poly(3-vinylanisole)
Introduction:
Post-polymerization modification is a powerful and versatile strategy in polymer chemistry for the synthesis of functional polymers that may be inaccessible through direct polymerization of functional monomers.[1][2] This approach allows for the introduction of a wide array of chemical functionalities onto a pre-formed polymer backbone, enabling the precise tuning of material properties for specialized applications in drug development, materials science, and biomedical engineering. This guide provides a comprehensive overview and detailed protocols for the post-polymerization modification of poly(3-vinylanisole), a versatile precursor polymer.
The primary focus of this document is the demethylation of the pendant anisole groups to yield poly(3-vinylphenol). This transformation is of significant interest as it converts a relatively inert, hydrophobic polymer into a reactive, hydrophilic polymer bearing phenolic hydroxyl groups. These hydroxyl groups can serve as handles for further functionalization, such as drug conjugation, or impart useful properties like antioxidant activity and altered solubility.
This guide is structured to provide both the theoretical underpinning and practical, step-by-step protocols for the synthesis of the precursor polymer, its subsequent modification, and the analytical techniques required for thorough characterization.
Part 1: Synthesis of Poly(3-vinylanisole) via RAFT Polymerization
To ensure the synthesis of a well-defined precursor polymer with controlled molecular weight and a narrow molecular weight distribution (low dispersity, Đ), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the method of choice. RAFT is a form of living radical polymerization that allows for the synthesis of polymers with complex architectures.
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization. For styrenic monomers like 3-vinylanisole, a trithiocarbonate-based RAFT agent such as 2-cyano-2-propyl dodecyl trithiocarbonate (CPAD) is highly effective.
-
Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN), is used to generate the initial radicals that start the polymerization process. The ratio of RAFT agent to initiator is key to maintaining the "living" nature of the polymerization.
-
Solvent and Temperature: The polymerization is typically carried out in a non-protic solvent like toluene or dioxane at a temperature suitable for the thermal decomposition of the initiator (typically 60-80 °C for AIBN).
Experimental Workflow: RAFT Polymerization of 3-Vinylanisole
Caption: Workflow for the synthesis of poly(3-vinylanisole) via RAFT polymerization.
Detailed Protocol: RAFT Polymerization of 3-Vinylanisole
Materials:
-
3-Vinylanisole (monomer), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-vinylanisole (e.g., 5.0 g, 37.3 mmol), CPAD (e.g., 128 mg, 0.37 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 6.1 mg, 0.037 mmol) in toluene (10 mL).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
Isolation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collection and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
Part 2: Post-Polymerization Demethylation to Poly(3-vinylphenol)
The conversion of poly(3-vinylanisole) to poly(3-vinylphenol) is achieved by cleaving the aryl methyl ether bond. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, proceeding under relatively mild conditions.
Causality Behind Experimental Choices:
-
Reagent: BBr₃ is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[3][4][5]
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent for BBr₃ reactions as it is inert to the reagent and a good solvent for the polymer.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., -78°C or 0°C) to control the exothermic reaction and then allowed to warm to room temperature.
-
Work-up: A careful aqueous work-up is necessary to quench the excess BBr₃ and hydrolyze the resulting borate esters to yield the desired phenol groups.
Experimental Workflow: Demethylation of Poly(3-vinylanisole)
Caption: Workflow for the demethylation of poly(3-vinylanisole) to poly(3-vinylphenol).
Detailed Protocol: Demethylation of Poly(3-vinylanisole)
Materials:
-
Poly(3-vinylanisole)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Deionized water
-
Schlenk flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon supply
Procedure:
-
Dissolution: Dissolve poly(3-vinylanisole) (e.g., 2.0 g) in anhydrous DCM (40 mL) in a Schlenk flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.5 equivalents per anisole repeat unit) dropwise to the stirred polymer solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess BBr₃. Then, add water to hydrolyze the borate esters.
-
Purification: Precipitate the product by adding the reaction mixture to a large volume of deionized water.
-
Collection and Drying: Collect the precipitated poly(3-vinylphenol) by filtration, wash thoroughly with water, and dry under vacuum at 60°C to a constant weight.
Part 3: Characterization of Polymers
Thorough characterization of both the precursor and the modified polymer is essential to confirm the success of the synthesis and modification steps. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of the polymers.
-
¹H NMR:
-
Poly(3-vinylanisole): Expect broad peaks for the polymer backbone protons (typically 1.0-2.5 ppm). The aromatic protons will appear in the range of 6.5-7.2 ppm. A sharp singlet around 3.8 ppm will correspond to the methoxy (-OCH₃) protons.
-
Poly(3-vinylphenol): The disappearance of the methoxy signal at ~3.8 ppm is a key indicator of successful demethylation. A new broad peak corresponding to the phenolic hydroxyl (-OH) proton will appear, typically between 8.0 and 9.5 ppm (this can vary with solvent and concentration). The aromatic and backbone proton signals will remain, although they may shift slightly.
-
-
¹³C NMR:
-
Poly(3-vinylanisole): Expect signals for the aliphatic backbone carbons (~40-45 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons (~110-160 ppm).
-
Poly(3-vinylphenol): The methoxy carbon signal at ~55 ppm will disappear. The aromatic carbon attached to the hydroxyl group will shift significantly.
-
| Polymer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Poly(3-vinylanisole) | ~1.0-2.5 (backbone -CH₂-CH-), ~3.8 (-OCH₃), ~6.5-7.2 (aromatic) | ~40-45 (backbone), ~55 (-OCH₃), ~110-160 (aromatic) |
| Poly(3-vinylphenol) | ~1.0-2.5 (backbone -CH₂-CH-), ~6.4-7.1 (aromatic), ~8.0-9.5 (-OH) | ~40-45 (backbone), ~112-158 (aromatic) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymers.
-
Poly(3-vinylanisole): Characteristic peaks include C-H stretching of the backbone and aromatic rings, and a strong C-O stretching band for the aryl ether around 1240 cm⁻¹.
-
Poly(3-vinylphenol): The most significant change will be the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching of the aryl ether will be replaced by a C-O stretching of a phenol, typically around 1220 cm⁻¹.[1][6]
| Functional Group | Poly(3-vinylanisole) Wavenumber (cm⁻¹) | Poly(3-vinylphenol) Wavenumber (cm⁻¹) |
| O-H Stretch (phenolic) | - | 3200-3600 (broad) |
| C-H Stretch (aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-2950 | ~2850-2950 |
| C=C Stretch (aromatic) | ~1600, ~1480 | ~1600, ~1480 |
| C-O Stretch (aryl ether) | ~1240 | - |
| C-O Stretch (phenol) | - | ~1220 |
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mₙ and Mₙ) and dispersity (Đ) of the polymers. For a successful RAFT polymerization, a narrow dispersity (typically Đ < 1.3) is expected. The GPC trace should show a monomodal distribution. When comparing the precursor and modified polymers, there should not be a significant change in the molecular weight distribution, indicating that the demethylation process did not cause significant chain scission or cross-linking.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of a well-defined precursor polymer via RAFT can be confirmed by GPC analysis showing a low dispersity. The subsequent demethylation is validated by the clear and unambiguous changes in the NMR and FTIR spectra, namely the disappearance of the methoxy signals and the appearance of the hydroxyl signals. The integrity of the polymer backbone after modification is confirmed by the lack of significant changes in the GPC chromatogram.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Vinylphenol | C8H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
The Versatile Synthon: Application Notes and Protocols for 3-Vinylanisole in Specialty Chemical Synthesis
Introduction: Unlocking the Potential of 3-Vinylanisole
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Vinylanisole, also known as 3-methoxystyrene, emerges as a highly versatile and valuable synthon, offering a unique combination of reactive functionalities: a polymerizable vinyl group and an aromatic ring activated by an electron-donating methoxy group. This dual reactivity profile makes it an attractive precursor for a diverse array of specialty chemicals, ranging from tailored polymers with specific optical properties to intricate scaffolds for pharmaceutical intermediates and natural product analogues.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of 3-vinylanisole in the synthesis of specialty chemicals. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower chemists in their synthetic endeavors. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 3-vinylanisole is primarily centered around the reactivity of its vinyl group and the susceptibility of the aromatic ring to electrophilic substitution. The methoxy group at the meta-position influences the electronic properties of both the vinyl group and the aromatic ring, directing the regioselectivity of certain reactions and modulating the reactivity.
Application in Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[1] 3-Vinylanisole serves as an excellent alkene partner in these reactions, enabling the synthesis of substituted stilbene derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.[2][3]
Expertise & Experience: Causality in Experimental Choices
The success of a Heck reaction is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of ligand is critical; for electron-rich styrenes like 3-vinylanisole, bulky, electron-rich phosphine ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) can enhance catalytic activity by promoting oxidative addition and preventing catalyst decomposition.[4]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃) is required to neutralize the hydrogen halide formed during the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[5]
-
Phase-Transfer Catalyst: In biphasic systems or when using inorganic bases with limited solubility in the organic solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to shuttle the base into the organic phase, thereby accelerating the reaction.[4]
Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol details the synthesis of (E)-1-(3-methoxyphenyl)-2-(4-nitrophenyl)ethene via a Heck reaction between 3-vinylanisole and 1-bromo-4-nitrobenzene.
Materials and Reagents:
-
3-Vinylanisole (1.0 eq)
-
1-Bromo-4-nitrobenzene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-nitrobenzene, potassium carbonate, palladium(II) acetate, and tri(tert-butyl)phosphine.
-
Add anhydrous DMF and toluene to the flask.
-
Add 3-vinylanisole to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.[6]
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(t-Bu)₃ | Efficient for cross-coupling with electron-rich styrenes.[4] |
| Base | K₂CO₃ | Effective neutralization of HBr generated. |
| Solvent | DMF/Toluene | Good solubility for reactants and catalyst.[5] |
| Temperature | 110 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
| Reactant Ratio | 1.2 eq of Aryl Bromide | A slight excess ensures complete consumption of the vinylanisole. |
Application in Cycloaddition Reactions: The Diels-Alder Reaction
The vinyl group of 3-vinylanisole can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful reaction allows for the stereocontrolled formation of six-membered rings, a common motif in natural products and pharmaceuticals.[1] Furthermore, styrenes can participate in tandem Diels-Alder reactions, such as the Wagner-Jauregg reaction, to form complex polycyclic structures.[7]
Expertise & Experience: Understanding Reactivity and Selectivity
-
Diene Selection: The choice of diene is crucial. Electron-rich dienes will react more readily with the relatively electron-neutral vinyl group of 3-vinylanisole. Forcing conditions (high temperature or pressure) or the use of a Lewis acid catalyst may be necessary for less reactive dienes.
-
Dienophile Activation: The reactivity of 3-vinylanisole as a dienophile can be enhanced by the presence of electron-withdrawing groups on the diene.
-
Regioselectivity: The methoxy group on the aromatic ring can influence the regioselectivity of the cycloaddition, although its effect is less pronounced from the meta position compared to ortho or para positions.
-
Stereoselectivity: The Diels-Alder reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. The endo rule generally predicts the major diastereomer in kinetically controlled reactions.
Experimental Protocol: Synthesis of a Substituted Chromane Derivative
This protocol describes a potential Diels-Alder reaction between 3-vinylanisole and an in-situ generated ortho-quinone methide to form a chromane derivative, a scaffold found in many bioactive molecules.[8]
Materials and Reagents:
-
3-Vinylanisole (1.5 eq)
-
2-(Hydroxymethyl)phenol (1.0 eq)
-
Triflimide (Tf₂NH) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried round-bottom flask containing a stir bar and 4 Å molecular sieves, add 2-(hydroxymethyl)phenol and anhydrous dichloromethane under an inert atmosphere.
-
Add 3-vinylanisole to the solution.
-
In a separate vial, prepare a stock solution of triflimide in anhydrous dichloromethane.
-
Add the triflimide solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chromane derivative.[8]
| Parameter | Value/Condition | Rationale |
| Catalyst | Triflimide (Tf₂NH) | Brønsted acid catalyst for in-situ generation of the ortho-quinone methide diene.[8] |
| Dienophile | 3-Vinylanisole | Acts as the 2π component in the [4+2] cycloaddition. |
| Solvent | Dichloromethane (DCM) | Anhydrous, non-coordinating solvent suitable for Lewis/Brønsted acid catalysis. |
| Temperature | Room Temperature | Mild conditions are often sufficient for reactive dienes. |
| Additives | 4 Å Molecular Sieves | To ensure anhydrous conditions, preventing catalyst deactivation. |
Application in Polymer Science: Synthesis of Specialty Polymers
3-Vinylanisole is a valuable monomer for the synthesis of specialty polymers. The presence of the methoxy group can impart unique properties to the resulting polymer, such as a higher refractive index and altered thermal characteristics compared to standard polystyrene.[9] Free-radical polymerization is a common and straightforward method for polymerizing vinyl monomers like 3-vinylanisole.[10]
Expertise & Experience: Controlling Polymer Properties
-
Initiator: The choice of initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and its concentration will affect the polymerization rate and the molecular weight of the resulting polymer.
-
Temperature: The polymerization temperature influences both the rate of initiation and propagation, thereby affecting the overall polymerization kinetics and polymer properties.
-
Solvent: The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the chain transfer kinetics.
-
Copolymerization: 3-Vinylanisole can be copolymerized with other vinyl monomers to tailor the properties of the final material. For example, copolymerization with monomers containing cross-linkable groups can lead to the formation of thermosets.[11]
Experimental Protocol: Free-Radical Polymerization of 3-Vinylanisole
This protocol provides a general procedure for the bulk free-radical polymerization of 3-vinylanisole.
Materials and Reagents:
-
3-Vinylanisole (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., toluene or anisole), if solution polymerization is desired
Procedure:
-
Place the purified 3-vinylanisole and AIBN (typically 0.1-1.0 mol% relative to the monomer) in a polymerization tube.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Seal the tube under vacuum or an inert atmosphere.
-
Immerse the sealed tube in a constant temperature oil bath (typically 60-80 °C) for a predetermined time (e.g., 24-48 hours).
-
After the desired time, terminate the polymerization by rapidly cooling the tube in an ice-water bath.
-
Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg).[12]
| Parameter | Value/Condition | Rationale |
| Initiator | AIBN | Common thermal initiator for free-radical polymerization. |
| Monomer Purification | Removal of Inhibitor | Inhibitors present in the monomer prevent premature polymerization. |
| Degassing | Freeze-Pump-Thaw | Removal of oxygen is crucial as it acts as a radical scavenger. |
| Temperature | 60-80 °C | Optimal temperature range for the thermal decomposition of AIBN. |
| Purification | Precipitation | To remove unreacted monomer and initiator residues. |
Conclusion and Future Outlook
3-Vinylanisole stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its ability to participate in a range of powerful transformations, including palladium-catalyzed cross-couplings, cycloadditions, and polymerizations, underscores its significance in the creation of specialty chemicals. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to explore and expand upon the synthetic utility of this versatile molecule. Future investigations into asymmetric catalysis involving 3-vinylanisole and its application in the synthesis of complex natural products and novel polymeric materials are anticipated to further solidify its role as a key player in the synthetic chemist's toolbox.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in synthesis of stilbene derivatives via cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sctunisie.org [sctunisie.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Use of 1-methoxy-3-vinylbenzene in organic electronic materials
An Application Guide to 1-methoxy-3-vinylbenzene for Organic Electronic Materials
Authored by: A Senior Application Scientist
Introduction: The Role of Molecular Design in Organic Electronics
The field of organic electronics has rapidly evolved, driven by the promise of creating lightweight, flexible, and low-cost devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The performance of these devices is fundamentally dictated by the molecular structure of the organic semiconductor materials used. Strategic chemical design allows for the fine-tuning of electronic properties to optimize device efficiency, stability, and processability.
This compound, also known as 3-vinylanisole or m-methoxystyrene, is a valuable monomeric building block for the synthesis of advanced organic electronic materials.[3][4] Its structure is composed of a styrene core functionalized with a methoxy (-OCH₃) group at the meta position. This specific arrangement offers two key features:
-
The Vinyl Group (-CH=CH₂): Provides a reactive site for polymerization, enabling the creation of long-chain polymers. This is crucial for forming the uniform, amorphous thin films required for device fabrication.[5]
-
The Methoxy Group (-OCH₃): As a strong electron-donating group, it increases the electron density of the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the resulting polymer well-suited for use as a hole-transporting or electron-donating material in electronic devices.[6]
This guide provides a comprehensive overview of this compound, detailing its properties, polymerization protocols, and its application in the fabrication of OLEDs and OPVs. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their experimental design.
Properties of this compound
A thorough understanding of the monomer's properties is the foundation for its successful application.
| Property | Value | Reference |
| IUPAC Name | 1-ethenyl-3-methoxybenzene | [4] |
| Synonyms | 3-Vinylanisole, m-Methoxystyrene, 3-Methoxystyrene | [4] |
| CAS Number | 626-20-0 | [3][4] |
| Molecular Formula | C₉H₁₀O | [3] |
| Molecular Weight | 134.18 g/mol | [3][4] |
| Appearance | Liquid (typically) | |
| Purity | Typically >95% | [3][7] |
| Key Features | Contains a polymerizable vinyl group and an electron-donating methoxy group. |
Synthesis of Polymers from Methoxy-Substituted Vinyl Aromatics
The vinyl group on this compound allows it to be polymerized into a high-molecular-weight material, poly(this compound). While various polymerization techniques exist, this section details a conceptual free-radical polymerization protocol. Furthermore, as methoxy-substituted phenylenes are critical components of highly efficient poly(phenylene vinylene) (PPV) derivatives, we also present a protocol for Gilch polymerization, a standard method for synthesizing PPVs used in OLEDs and OPVs.[8][9]
Workflow for Polymer Synthesis and Purification
The general process involves polymerization followed by purification to remove unreacted monomer and catalyst residues, which is critical for achieving optimal electronic performance.
Caption: General workflow for polymer synthesis and purification.
Protocol 1: Free-Radical Polymerization of this compound (Conceptual)
This protocol describes a standard solution polymerization method. The causality behind this choice is its simplicity and effectiveness for vinyl monomers. An inert atmosphere is crucial to prevent oxygen from inhibiting the radical reaction.
Materials:
-
This compound (stabilizer removed)
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Monomer Preparation: Pass this compound through a column of basic alumina to remove the shipping stabilizer (e.g., TBC).
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g, 37.3 mmol) and AIBN (e.g., 0.1 mol%) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 60-70 °C and stir under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Termination & Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker of vigorously stirring methanol (approx. 10x the volume of the reaction solution).
-
Isolation: The polymer will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Methoxy-Substituted PPV via Gilch Polymerization
This method is highly effective for producing conjugated polymers like Poly[2-(3,7-dimethyloctyloxy)-5-methoxy-p-phenylenevinylene] (MDMO-PPV), a classic material for organic solar cells. It proceeds via a base-promoted elimination reaction.[9]
Materials:
-
2,5-bis(chloromethyl)-1-methoxy-4-(3′,7′-dimethyloctyloxy)benzene (monomer)
-
Potassium tert-butoxide (strong base)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol (non-solvent)
-
Acetic acid (for quenching)
-
Three-neck reactor with condenser and dropping funnel
Procedure:
-
Reactor Setup: Assemble and dry a three-neck reactor under a nitrogen atmosphere.
-
Monomer Addition: Add the bis(chloromethyl) monomer to the reactor with anhydrous THF.
-
Base Addition: Dissolve potassium tert-butoxide in THF and add it dropwise to the stirring monomer solution over 5-10 minutes. The solution will typically change color (e.g., to yellow/orange) and its viscosity will increase significantly, indicating polymerization.[9]
-
Reaction: Allow the solution to stir at the desired temperature (e.g., room temperature) for 2-24 hours.[9]
-
Quenching: Cool the reaction and quench it by adding a small amount of acetic acid to neutralize the excess base.
-
Purification: Precipitate the polymer by adding methanol. The polymer can be further purified by re-dissolving it in THF and re-precipitating with methanol.[9]
-
Isolation: Collect the fibrous polymer product by filtration and dry it under vacuum.
Application in Organic Electronic Devices
Polymers derived from this compound are primarily used as hole-transporting (p-type) or donor materials due to the electron-donating nature of the methoxy group.
Organic Light-Emitting Diodes (OLEDs)
In an OLED, the polymer can function as the Hole-Transporting Layer (HTL) or as the host for an emissive dopant in the Emissive Layer (EML).[10] An effective HTL must have a HOMO level that aligns well with the anode's work function to facilitate efficient hole injection. The methoxy group helps achieve this alignment.
OLED Device Architecture
Caption: Layered structure of a typical polymer-based OLED.
Protocol 3: Fabrication of a Simple Polymer OLED (PLED) via Spin-Coating
This protocol outlines the creation of a multi-layer device using solution-based spin-coating, a common laboratory technique for producing thin, uniform films.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized polymer (e.g., poly(this compound)) dissolved in a solvent like toluene or chlorobenzene
-
Low work function metal for cathode (e.g., Calcium, Aluminum)
-
Spin-coater, vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates and treat with UV-Ozone or Oxygen Plasma to improve the work function and wettability.
-
HTL Deposition: Spin-coat an aqueous solution of PEDOT:PSS onto the ITO surface to form a thin film (typically 30-40 nm). Anneal the film on a hotplate to remove residual water.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the solution of your synthesized polymer onto the PEDOT:PSS layer. Anneal the film to remove the solvent.
-
Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit the cathode by evaporating a layer of a low work-function metal (e.g., Ca, ~20 nm) followed by a protective layer of aluminum (Al, ~100 nm) through a shadow mask.
-
Encapsulation: For improved device lifetime, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.
Organic Photovoltaics (OPVs)
In OPVs, methoxy-substituted polymers act as the electron donor material in a blend with an electron acceptor (like a fullerene derivative or a non-fullerene acceptor). The energy levels of the donor are critical for determining the open-circuit voltage (V_oc), a key metric for solar cell efficiency.[6] Introducing methoxy groups is a proven strategy to raise the HOMO level of the donor polymer, which can lead to a higher V_oc.[6]
OPV Device Architecture (Bulk Heterojunction)
Caption: Structure of a bulk heterojunction organic solar cell.
Protocol 4: Fabrication of a Bulk Heterojunction (BHJ) Solar Cell
Materials:
-
Same substrate and HTL materials as for the OLED.
-
Synthesized donor polymer.
-
Electron acceptor material (e.g., PC₇₁BM).
-
Solvent for active layer (e.g., chlorobenzene, o-dichlorobenzene).
-
Solar simulator, I-V measurement system.
Procedure:
-
Substrate & HTL: Prepare the ITO substrate and deposit the PEDOT:PSS layer as described in Protocol 3.
-
Active Layer Preparation: Inside a glovebox, prepare a solution by dissolving the synthesized donor polymer and the acceptor material in a common solvent at a specific weight ratio (e.g., 1:1.2). Stir the solution, possibly with gentle heating, to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the donor:acceptor blend solution onto the HTL. The film thickness is critical and is controlled by the solution concentration and spin speed.
-
Annealing (Optional): Often, the film is thermally annealed at a specific temperature (e.g., 80-150 °C) to optimize the nanoscale phase separation (morphology) of the donor and acceptor domains, which is crucial for efficient charge separation and transport.
-
Cathode Deposition: Deposit the top electrode (e.g., Al) via thermal evaporation as described for the OLED.
-
Device Characterization: Test the device under a calibrated solar simulator (e.g., AM 1.5G, 100 mW/cm²) to measure its key performance parameters.
Characterization Techniques
Validating the material properties and device performance requires a suite of characterization techniques.
| Category | Technique | Purpose |
| Material | ¹H NMR Spectroscopy | Confirms the chemical structure of the monomer and the resulting polymer.[8] |
| UV-Vis Spectroscopy | Determines the optical absorption range and the optical bandgap of the polymer film.[8] | |
| Photoluminescence (PL) Spectroscopy | Measures the emission spectrum of the polymer, crucial for OLED applications.[8] | |
| Cyclic Voltammetry (CV) | Estimates the HOMO and LUMO energy levels of the material. | |
| Device | Current-Voltage-Luminance (J-V-L) | Measures the electrical characteristics and light output of an OLED. |
| J-V Characteristics (under illumination) | Measures the performance of an OPV, yielding V_oc, J_sc, Fill Factor, and PCE.[6] | |
| External Quantum Efficiency (EQE) | Measures the ratio of collected charge carriers to incident photons as a function of wavelength.[6] |
Summary and Outlook
This compound is a versatile and accessible building block for creating functional polymers for organic electronics. The presence of the electron-donating methoxy group provides a powerful tool for tuning the electronic energy levels of the resulting materials, making them particularly suitable as hole-transporting and donor materials in OLEDs and OPVs. The protocols and principles outlined in this guide offer a solid foundation for researchers to synthesize, fabricate, and characterize high-performance organic electronic devices. Future work may involve copolymerizing this monomer with other functional units to further refine properties such as charge mobility, color purity, and device stability, continuing the data-driven discovery of next-generation organic electronic materials.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 95% | CAS: 626-20-0 | AChemBlock [achemblock.com]
- 4. 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introducing methoxy or fluorine substitutions on the conjugated side chain to reduce the voltage loss of organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. 626-20-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. scirp.org [scirp.org]
- 9. ripublication.com [ripublication.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
How to prevent premature polymerization of 1-methoxy-3-vinylbenzene
Welcome to the technical support resource for 1-methoxy-3-vinylbenzene (also known as 3-vinylanisole or 3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this reactive vinyl aromatic monomer. As your Senior Application Scientist, my goal is to provide not just procedures, but a deep understanding of the chemical principles to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of this compound.
Q1: I've noticed solid white particles or a viscous, syrupy consistency in my bottle of this compound. What has happened, and is the material still usable?
A: The presence of solid precipitates or increased viscosity indicates that the monomer has undergone premature polymerization. This compound, like other styrene derivatives, is susceptible to free-radical polymerization, which converts the liquid monomer into solid or semi-solid polystyrene chains.[1][2]
Causality: This unwanted polymerization is typically initiated by one or more of the following factors:
-
Elevated Temperature: Heat accelerates the rate of spontaneous radical formation, initiating the polymerization cascade.[1] Styrene, a similar monomer, begins to polymerize thermally at a significant rate at temperatures above 100°C, but even prolonged storage at ambient temperatures can be problematic.[1]
-
Exposure to Light: UV light possesses sufficient energy to initiate radical formation.
-
Oxygen Depletion: Standard inhibitors, such as 4-tert-butylcatechol (TBC), require the presence of a small amount of dissolved oxygen to function effectively.[] Storing under a strictly inert atmosphere (like pure nitrogen or argon) without an oxygen-independent inhibitor can inadvertently promote polymerization.
-
Inhibitor Depletion: The inhibitor is consumed over time as it scavenges free radicals. If the monomer is stored for an extended period, especially under suboptimal conditions, the inhibitor concentration can drop below the effective level.
Recommended Action: If a significant amount of polymer has formed, the monomer is generally not considered usable for applications requiring high purity. The presence of oligomers and polymers can unpredictably alter reaction kinetics and final material properties. For minor polymerization, purification by distillation may be possible, but this is a hazardous procedure that risks runaway polymerization in the distillation pot and should only be attempted by experienced chemists with appropriate safety measures. It is often safer and more cost-effective to discard the polymerized material according to your institution's hazardous waste guidelines.[4]
Q2: My reaction involving this compound is giving inconsistent results or failing completely. Could residual inhibitor be the cause?
A: Yes, this is a very common issue. Polymerization inhibitors are designed to scavenge free radicals, which are the same reactive species that initiate most controlled polymerization reactions (e.g., free-radical, ATRP, RAFT).[5] If the inhibitor is not removed, it will quench the radicals generated by your initiator (like AIBN or benzoyl peroxide), leading to a long induction period or complete failure of the reaction.[]
Troubleshooting Steps:
-
Verify Inhibitor Removal: Ensure that the inhibitor removal step was performed correctly and immediately prior to use. See the detailed protocol below for inhibitor removal.
-
Quantify Residual Inhibitor: If you have access to analytical tools like HPLC or GC-MS, you can attempt to quantify the amount of inhibitor remaining in your monomer.
-
Increase Initiator Concentration: As a temporary workaround, you can try titrating the inhibitor by adding a slight excess of the initiator. However, this is not ideal as it makes the reaction difficult to control and reproduce.
The most reliable solution is to implement a robust and validated inhibitor removal protocol.
Experimental Workflow: Handling and Preparation
The following diagram outlines the critical decision points from receiving the monomer to its use in a reaction.
Caption: Decision workflow for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of premature polymerization for this compound?
A: The polymerization proceeds via a free-radical chain reaction , which consists of three main stages: initiation, propagation, and termination.[2][6]
-
Initiation: A high-energy event (like heat or light) causes the formation of a free radical species (R•). This highly reactive radical attacks the electron-rich double bond of the vinyl group on a this compound molecule. This opens the double bond and creates a new, larger radical centered on the monomer.[6][7]
-
Propagation: The newly formed monomer radical is also highly reactive and proceeds to attack the vinyl group of another monomer molecule. This process repeats, rapidly adding monomer units to the growing chain and regenerating the radical at the propagating end.[6]
-
Termination: The reaction stops when two growing radical chains combine or react with an inhibitor molecule, neutralizing their radical nature and forming a stable polymer chain.[6]
The methoxy group on the benzene ring can influence the reactivity of the vinyl group through electronic effects, but the fundamental pathway remains the same as for unsubstituted styrene.
Caption: Simplified free-radical polymerization and inhibition pathway.
Q2: How do common polymerization inhibitors like TBC work, and why is oxygen important?
A: Phenolic inhibitors, such as 4-tert-butylcatechol (TBC) and hydroquinone (HQ), function as radical scavengers.[1][] They work through a mechanism where the phenolic hydrogen atom is abstracted by a growing polymer radical (P•). This terminates the polymer chain and creates a phenoxy radical.
The key role of oxygen is to react with this phenoxy radical to form a peroxy radical. This peroxy radical can then go on to terminate another growing polymer chain, effectively regenerating the inhibitor and stopping multiple chains for each inhibitor molecule. Without oxygen, the phenoxy radical is less effective at terminating chains and can even, under some conditions, re-initiate polymerization. Therefore, a small amount of air in the headspace of the storage container is crucial for the inhibitor to function optimally.[]
Q3: What are the ideal storage conditions for this compound?
A: To maximize shelf life and prevent premature polymerization, adhere strictly to the following conditions, which are based on best practices for styrene and its derivatives.[4][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of thermal initiation of free radicals.[4] |
| Atmosphere | Standard Air Headspace | Provides the necessary oxygen for phenolic inhibitors (like TBC) to function effectively. Do NOT store under a fully inert atmosphere.[4] |
| Light Exposure | Store in an amber or opaque bottle | Prevents UV light from initiating photopolymerization. |
| Inhibitor | 4-tert-butylcatechol (TBC) at 15-50 ppm | A common and effective free-radical scavenger for vinyl aromatic monomers.[8][10] |
| Container | Tightly sealed original container | Prevents contamination and evaporation of the monomer. Ensure the cap is resealed properly after each use.[11][12] |
Protocol: Inhibitor Removal via Alkaline Wash
This protocol describes the standard method for removing acidic phenolic inhibitors like TBC or HQ before use in a polymerization reaction.[13]
Safety Precautions:
-
Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Aqueous sodium hydroxide is corrosive. Handle with care.
Materials:
-
This compound (stabilized with TBC)
-
1 M Sodium Hydroxide (NaOH) solution, pre-chilled
-
Saturated Sodium Chloride (NaCl) solution (brine), pre-chilled
-
Deionized water, pre-chilled
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Initial Wash: Place 100 mL of the monomer into a 250 mL separatory funnel. Add 50 mL of chilled 1 M NaOH solution.
-
Rationale: The basic solution deprotonates the acidic phenol group of the TBC inhibitor, forming a water-soluble sodium salt.
-
-
Extraction: Stopper the funnel and shake gently for 1 minute, periodically venting to release any pressure. Vigorous shaking can cause emulsions.
-
Rationale: This ensures intimate contact between the organic and aqueous phases, facilitating the transfer of the ionized inhibitor into the aqueous layer. The aqueous layer will often turn brown or yellow as it removes the TBC.
-
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat steps 1-3 two more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with 50 mL of chilled saturated brine.
-
Rationale: This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Water Wash: Wash the organic layer with 50 mL of chilled deionized water.
-
Rationale: This removes any residual NaOH or NaCl from the monomer.
-
-
Drying: Drain the monomer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl gently. Let it sit for 15-20 minutes.
-
Rationale: The drying agent removes trace amounts of water, which can interfere with certain polymerization techniques.
-
-
Filtration & Use: Filter the dried monomer to remove the drying agent. The resulting inhibitor-free this compound should be used immediately .
-
CRITICAL: Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should not be stored. Prepare only the amount needed for your immediate experiment.
-
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. pslc.ws [pslc.ws]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. plasticseurope.org [plasticseurope.org]
- 9. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 10. 626-20-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. data.epo.org [data.epo.org]
Optimizing reaction conditions for the synthesis of 3-vinylanisole
<
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-vinylanisole. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, optimizing its preparation is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your reaction.
Troubleshooting Guide: Overcoming Common Hurdles in 3-Vinylanisole Synthesis
This section addresses specific problems you might encounter during the synthesis of 3-vinylanisole, offering targeted solutions based on established chemical principles and extensive laboratory experience.
Question 1: Why is my yield of 3-vinylanisole consistently low?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[1][2]
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Wittig Reaction: The formation of the phosphonium ylide is a critical step.[3][4] Ensure your base is sufficiently strong (e.g., n-BuLi, NaH) and the reaction is performed under strictly anhydrous conditions, as water will quench the ylide.[5] The reaction of the ylide with 3-methoxybenzaldehyde can be sluggish. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. Gentle heating might be necessary, but be cautious of side reactions.
-
Heck or Suzuki Coupling: Catalyst activity is paramount.[6][7] Ensure your palladium catalyst is not deactivated. Use fresh catalyst or consider a pre-activation step. The choice of ligand is also crucial; phosphine ligands can be sensitive to air and moisture.[8] The base is necessary to regenerate the active catalyst in the Heck reaction and to activate the boronic acid in the Suzuki coupling.[6][7] Ensure the base is of good quality and adequately dispersed in the reaction mixture.
-
-
Side Reactions:
-
Wittig Reaction: The formation of triphenylphosphine oxide is the thermodynamic driving force of the reaction.[3] However, side reactions such as Cannizzaro reaction of the aldehyde can occur under strongly basic conditions, especially if the ylide addition is slow.
-
Heck and Suzuki Coupling: Homocoupling of the aryl halide or the boronic acid can be a significant side reaction, especially at higher temperatures or with inefficient catalysts.[9] Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this.
-
-
Product Loss During Workup and Purification:
-
3-Vinylanisole is a relatively volatile liquid.[10] Avoid prolonged exposure to high vacuum or excessive heat during solvent removal.
-
Purification by column chromatography can lead to losses. Use a minimally adsorbent stationary phase like silica gel with a less polar eluent system to expedite elution. Consider flash chromatography for faster separation.
-
Question 2: I'm observing significant byproduct formation. How can I identify and minimize them?
Byproduct formation is a clear indicator that your reaction conditions are not optimal.
Common Byproducts and Mitigation Strategies:
-
Starting Materials: Unreacted 3-methoxybenzaldehyde, 3-bromoanisole, or 3-iodoanisole are common impurities. This points to an incomplete reaction (see Question 1).
-
Homocoupled Products: In coupling reactions like Suzuki or Heck, you might observe the formation of 3,3'-dimethoxybiphenyl. This is often due to an imbalance in the catalytic cycle.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of the vinyl source can sometimes suppress homocoupling. Optimize the catalyst and ligand loading; too much or too little can be detrimental.
-
-
Isomerization or Polymerization of the Product: The vinyl group in 3-vinylanisole can be susceptible to isomerization or polymerization, especially under acidic conditions or in the presence of radical initiators.
-
Solution: Ensure your workup procedure is neutral or slightly basic. Avoid strong acids. If distillation is used for purification, consider adding a radical inhibitor like BHT (butylated hydroxytoluene).[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-vinylanisole, offering a broader understanding of the available synthetic strategies.
What are the most common and effective methods for synthesizing 3-vinylanisole?
Several reliable methods exist, with the choice often depending on the available starting materials, scale, and desired purity.
-
Wittig Reaction: This is a classic and widely used method for forming carbon-carbon double bonds.[12][13][14] It involves the reaction of 3-methoxybenzaldehyde with a phosphonium ylide, typically generated from methyltriphenylphosphonium bromide and a strong base.[3][4] This method is generally high-yielding and tolerates a wide range of functional groups.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromoanisole or 3-iodoanisole) and ethylene or a vinylating agent is a powerful tool.[6][8] The reaction requires a base and a suitable phosphine ligand.[6]
-
Suzuki Coupling: Another highly effective palladium-catalyzed cross-coupling method, the Suzuki reaction couples an aryl halide or triflate with a vinylboronic acid or ester.[7][15][16][17] This reaction is known for its mild conditions and high functional group tolerance.[16]
-
Grignard Reaction followed by Dehydration: This two-step approach involves the reaction of 3-methoxybenzaldehyde with vinylmagnesium bromide to form an intermediate alcohol, which is then dehydrated to yield 3-vinylanisole. While feasible, this method can be prone to side reactions during the dehydration step.
Which starting material is best for my synthesis?
The choice of starting material is dictated by the chosen synthetic route:
| Synthetic Route | Starting Material for Anisole Moiety | Co-reactant |
| Wittig Reaction | 3-Methoxybenzaldehyde | Methyltriphenylphosphonium halide |
| Heck Reaction | 3-Bromoanisole or 3-Iodoanisole | Ethylene or Vinylating Agent |
| Suzuki Coupling | 3-Bromoanisole or 3-Iodoanisole | Vinylboronic acid or ester |
| Grignard Reaction | 3-Methoxybenzaldehyde | Vinylmagnesium bromide |
Experimental Protocols
Below are detailed, step-by-step protocols for the two most common and recommended synthetic routes for preparing 3-vinylanisole.
Protocol 1: Synthesis of 3-Vinylanisole via Wittig Reaction
This protocol is adapted from established Wittig reaction procedures.[3][13]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-vinylanisole.
Protocol 2: Synthesis of 3-Vinylanisole via Suzuki Coupling
This protocol is based on general Suzuki coupling methodologies.[7][16]
Materials:
-
3-Bromoanisole
-
Vinylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromoanisole (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (3.0 equivalents) and toluene.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-vinylanisole.
Visualizing the Synthesis
To further clarify the reaction pathways, the following diagrams illustrate the core mechanisms.
Wittig Reaction Mechanism
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-ビニルアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 15. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting low yields in the Grignard synthesis of 3-vinylanisole
Welcome to the technical support center for the Grignard synthesis of 3-vinylanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low yields and optimize your reaction outcomes.
Troubleshooting Guide: From Initiation to Isolation
This section addresses specific, practical problems encountered during the experimental workflow. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and solutions?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium turnings, preventing the metal from reacting with the 3-bromoanisole.[1][2][3] Additionally, Grignard reagents are potent bases and will be rapidly destroyed by even trace amounts of water.[4][5][6]
Core Issues & Solutions at a Glance:
| Potential Cause | Underlying Problem | Recommended Solution(s) |
| Inactive Magnesium Surface | The MgO layer is physically blocking the reaction site.[1][2][3] | Activate the Magnesium: Use chemical or physical methods to expose a fresh metal surface. See Protocol 1 for detailed activation techniques. |
| Contaminated Reagents/Glassware | Trace water in solvents, on glassware, or in the starting halide quenches the Grignard reagent as it forms.[4][5][7] | Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (>120°C) and cool under an inert atmosphere (N₂ or Ar).[1] Use freshly distilled, anhydrous ether or THF. |
| Impure 3-Bromoanisole | Acidic impurities or residual water in the aryl halide can inhibit the reaction.[4] | Purify the Starting Material: Consider passing the 3-bromoanisole through a short plug of activated, basic alumina to remove contaminants. |
Protocol 1: Magnesium Activation Techniques
Choose one of the following methods to activate your magnesium turnings in a flame-dried flask under an inert atmosphere:
-
Iodine Activation (Most Common):
-
Add the magnesium turnings and a single small crystal of iodine to the flask.[1][8]
-
Gently warm the flask with a heat gun until the iodine sublimes, creating a faint purple vapor.
-
The disappearance of the brown/purple iodine color upon addition of a small amount of the 3-bromoanisole solution is a strong indicator of successful initiation.[1][2]
-
-
1,2-Dibromoethane (DBE) Activation:
-
Mechanical Activation:
Q2: The reaction mixture turns dark brown/black during Grignard formation, and I'm isolating a significant amount of 3,3'-dimethoxybiphenyl. What is happening?
A2: This indicates a significant side reaction known as Wurtz-type homocoupling.[12] In this process, the newly formed 3-methoxyphenylmagnesium bromide (your Grignard reagent) acts as a nucleophile and attacks a molecule of unreacted 3-bromoanisole.[12][13] This not only consumes your desired reagent but also complicates purification.
Key Factors Promoting Wurtz Coupling:
-
High Local Concentration of Aryl Halide: Rapid addition of 3-bromoanisole creates localized areas where it is more likely to encounter the Grignard reagent than the magnesium surface.[12]
-
Elevated Temperatures: The Grignard formation is exothermic.[14] Poor temperature control can lead to hotspots that accelerate the rate of the coupling side reaction.[12][14]
Strategies to Minimize Wurtz Coupling:
-
Slow, Controlled Addition: Add the 3-bromoanisole solution dropwise from an addition funnel at a rate that maintains a gentle, steady reflux of the ether solvent.[4][12] This keeps the concentration of the unreacted halide low at all times.
-
Maintain Moderate Temperature: If the reaction becomes too vigorous, slow the addition rate and, if necessary, briefly cool the flask in an ice-water bath.[14]
-
Solvent Choice: While THF is a common solvent, for some aryl halides, diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling more effectively.[4][12]
Below is a diagram illustrating the competition between the desired Grignard formation and the Wurtz coupling side reaction.
Caption: Competing reaction pathways in Grignard synthesis.
Q3: My Grignard reagent seems to form successfully, but the final yield of 3-vinylanisole is low after adding the vinylating agent and workup. Where could the product be lost?
A3: Low final yield despite successful Grignard formation points to issues during the vinylation step, the aqueous workup, or purification.
Troubleshooting the Vinylation and Workup:
| Problem Area | Potential Cause | Recommended Solution(s) |
| Vinylation Step | Ineffective Vinylating Agent: Vinylmagnesium bromide can degrade over time. The basicity of the Grignard can also be limited with certain substrates.[15] | Use a freshly prepared or recently titrated solution of vinylmagnesium bromide. Consider alternative vinylating agents if compatibility is an issue.[15] |
| Aqueous Workup | Incomplete Quenching: The intermediate magnesium alkoxide salt may not be fully protonated or may precipitate, trapping the product. | Quench the reaction by slowly adding it to a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl).[16][17] This acidic salt effectively protonates the alkoxide while buffering the solution to prevent acid-catalyzed side reactions. |
| Purification | Product Volatility: 3-Vinylanisole, like other styrene derivatives, can be volatile and may be lost during solvent removal under high vacuum. | Use a rotary evaporator with controlled temperature and vacuum. Avoid excessive heating. |
| Purification | Polymerization: Vinyl aromatic compounds can polymerize upon heating during distillation.[18] | Purify via Flash Chromatography: This is often the preferred method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). For Distillation: Perform under reduced pressure to lower the boiling point and consider adding a radical inhibitor (e.g., hydroquinone) to the distillation flask.[18] |
Experimental Workflow Overview
The following diagram outlines the critical stages for a successful synthesis. Each step presents a potential failure point that must be carefully controlled.
Caption: Key stages and control points in the synthesis of 3-vinylanisole.
Frequently Asked Questions (FAQs)
-
Q: Why is it absolutely critical to use anhydrous ether or THF as the solvent?
-
A: Grignard reagents are extremely strong bases.[4] They will react instantly with any protic source, especially water, in a simple acid-base reaction.[5][7] This reaction consumes your reagent to produce anisole (the protonated form) and renders it useless for the desired carbon-carbon bond formation.[4] Furthermore, ethereal solvents are crucial because their lone pair electrons on oxygen coordinate to the magnesium atom, solvating and stabilizing the Grignard reagent complex.[19]
-
-
Q: Can I prepare the Grignard reagent and store it for later use?
-
A: While possible, it is highly recommended to use the Grignard reagent immediately after its preparation. The concentration and reactivity can decrease over time due to reactions with atmospheric moisture, oxygen, or slight decomposition. If storage is necessary, it must be under a strictly inert atmosphere (N₂ or Ar) in a sealed, dry container.
-
-
Q: I don't have vinylmagnesium bromide. Can I use vinyl bromide directly?
-
A: No, you cannot simply add vinyl bromide to your pre-formed 3-methoxyphenylmagnesium bromide. This would result in a complex mixture, likely favoring Wurtz-type coupling between the two different organomagnesium species that would form. The standard procedure involves either adding the aryl Grignard to a solution of the vinyl Grignard or vice-versa, depending on the specific protocol being followed.
-
-
Q: My final product NMR shows unreacted 3-bromoanisole. What went wrong?
-
A: This indicates incomplete conversion at the Grignard formation step. The likely causes are insufficient reaction time, poor magnesium activation leading to a portion of the magnesium remaining unreactive, or an insufficient amount of magnesium used. Ensure you use a slight excess of magnesium (typically 1.1-1.2 equivalents) and allow the reaction to proceed until most or all of the metal has been consumed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. shaalaa.com [shaalaa.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US2240764A - Distillation of vinyl aromatic compounds - Google Patents [patents.google.com]
- 19. byjus.com [byjus.com]
Side reactions in the polymerization of 1-methoxy-3-vinylbenzene and their prevention
Technical Support Center: Polymerization of 1-Methoxy-3-vinylbenzene
Welcome to the technical support center for the polymerization of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the synthesis of poly(this compound). The unique electronic properties conferred by the meta-positioned methoxy group present specific challenges and opportunities in polymerization, which this guide aims to address in a practical, question-and-answer format.
Troubleshooting Guide: Common Polymerization Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and detailed protocols for their resolution.
Question 1: Why is my radical polymerization of this compound resulting in a polymer with low molecular weight and a high polydispersity index (PDI)?
Root Cause Analysis:
This is a frequent issue stemming from the electronic nature of the this compound monomer. The methoxy group, while meta-positioned, can still influence the stability of radical intermediates. More importantly, the benzylic protons on the polymer backbone are susceptible to abstraction by the propagating radical, leading to chain transfer to the polymer. This terminates one chain and creates a new radical site on the polymer backbone, leading to branching, which broadens the molecular weight distribution. Additionally, impurities in the monomer can act as chain transfer agents.
Preventative & Corrective Actions:
-
Monomer Purification: Ensure your monomer is free from inhibitors and other impurities. The standard procedure is to pass the monomer through a column of basic alumina immediately before use to remove the storage inhibitor (typically 4-tert-butylcatechol, TBC).[1][2]
-
Controlled Radical Polymerization (CRP) Techniques: Conventional free-radical polymerization offers limited control over chain growth and is prone to side reactions.[3][4] To achieve a well-defined polymer with low PDI, it is highly recommended to use a controlled radical polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods maintain a low concentration of active radicals, suppressing termination and chain transfer reactions.[3]
Experimental Protocol: ATRP of this compound
| Parameter | Recommended Condition | Rationale |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Provides a good initiation efficiency for styrenic monomers. |
| Catalyst | Copper(I) bromide (CuBr) | The core component of the ATRP catalyst system. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity. |
| Solvent | Anisole or Toluene | Aprotic solvents that are compatible with ATRP components. |
| Temperature | 90-110 °C | Provides a suitable rate of polymerization without excessive side reactions. |
| Monomer:Initiator Ratio | [M]:[I] = 50:1 to 200:1 | Determines the target degree of polymerization. |
| [I]:[CuBr]:[PMDETA] Ratio | 1:1:1 | The standard stoichiometry for ATRP. |
Question 2: My cationic polymerization of this compound is extremely rapid and uncontrolled, yielding a discolored, insoluble product. What is causing this, and how can I achieve a controlled reaction?
Root Cause Analysis:
The methoxy group is electron-donating, which significantly stabilizes the carbocation formed at the benzylic position during cationic polymerization. This high stability leads to a very rapid, often uncontrollable polymerization.[5][6] The discoloration and insolubility suggest that significant side reactions, such as Friedel-Crafts alkylation of the aromatic rings on the polymer backbone by the propagating carbocations, are occurring. This leads to branching and cross-linking, resulting in an insoluble gel.
Preventative & Corrective Actions:
To tame this high reactivity, a "living" or controlled cationic polymerization approach is necessary. This involves establishing a dynamic equilibrium between a dormant covalent species and the active carbocationic species, which keeps the concentration of the latter very low at any given time.
Experimental Protocol: Controlled Cationic Polymerization of this compound
| Parameter | Recommended Condition | Rationale |
| Initiating System | 1-(Isopropoxy)ethyl chloride / SnCl4 | The adduct provides a controlled initiation, and SnCl4 is a suitable Lewis acid co-initiator. |
| Solvent | Dichloromethane (CH2Cl2) | A polar, aprotic solvent that can stabilize the carbocationic species. |
| Temperature | -15 °C to -78 °C | Lower temperatures are crucial to slow down the rate of propagation and suppress side reactions. |
| Additives | Tetrabutylammonium chloride (nBu4NCl) | A common ion salt that can be added to further suppress the dissociation of the dormant species, reducing the concentration of free ions.[7] |
Troubleshooting Workflow for Uncontrolled Cationic Polymerization
Caption: Troubleshooting workflow for uncontrolled cationic polymerization.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent spontaneous polymerization and degradation?
A: Like many styrenic monomers, this compound can undergo spontaneous radical polymerization, especially when exposed to heat, light, or oxygen.[2][8] To ensure its stability:
-
Storage Temperature: Store the monomer in a refrigerator at 2-8 °C.
-
Inhibitor: Ensure the monomer contains an appropriate inhibitor, such as 4-tert-butylcatechol (TBC), at a concentration of 10-50 ppm.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of peroxides that can initiate polymerization.
-
Light: Use an amber bottle or store it in the dark to prevent light-induced polymerization.
Q2: My monomer has a yellow tint. Is it still usable?
A: A yellow tint often indicates the onset of oxidation or oligomerization. While it might still be usable after purification, it is a sign of degradation. Before use, you should purify it by passing it through a column of basic alumina to remove the inhibitor and any polar degradation products. The purified monomer should be colorless and used immediately.
Monomer Purification Workflow
Caption: Workflow for the purification of this compound.
Q3: Can the methoxy group itself participate in side reactions?
A: Yes, under certain conditions. In cationic polymerization, the methoxy group is generally stable. However, in very strong acidic conditions or at high temperatures, there is a risk of ether cleavage, although this is not a common side reaction during polymerization. In anionic polymerization, the methoxy group is generally inert to the propagating carbanion. However, certain organometallic initiators, particularly those with highly electropositive metals, could potentially interact with the methoxy group, but this is also not a primary concern for this specific monomer. The main influence of the methoxy group is its electronic effect on the vinyl group and the aromatic ring.[9]
References
- 1. CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Polymerization Reactions [chemed.chem.purdue.edu]
- 5. pslc.ws [pslc.ws]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Purification methods for removing inhibitors from 3-vinylanisole
Welcome to the technical support center for handling and purifying 3-vinylanisole (also known as 3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals who utilize this monomer in applications sensitive to polymerization inhibitors. Here, we provide in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind each purification step.
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they present in my 3-vinylanisole?
A: Polymerization inhibitors are chemical compounds added to reactive monomers like 3-vinylanisole to prevent them from spontaneously polymerizing during transport and storage.[1] Vinyl compounds are susceptible to polymerization initiated by heat, light, or radical species. Inhibitors act as radical scavengers, ensuring the monomer's stability and shelf-life. A very common inhibitor used for styrene-type monomers is 4-tert-butylcatechol (TBC).[2][3]
Q2: When is it necessary to remove the inhibitor?
A: Removal of the inhibitor is critical immediately before using the monomer in most polymerization reactions (e.g., radical, anionic, or coordination polymerization). The inhibitor's function is to terminate radical chains; if present during a reaction, it will consume the initiator or terminate propagating polymer chains, leading to failed reactions, low yields, or polymers with inconsistent properties.[4][5] For applications not involving polymerization, such as its use as a building block in a non-radical organic synthesis, inhibitor removal may not be necessary.
Q3: What are the primary risks associated with inhibitor removal?
A: The principal risk is unintentional polymerization. Once the inhibitor is removed, 3-vinylanisole is no longer stabilized and becomes highly susceptible to polymerization.[6] This process is exothermic and can accelerate rapidly, especially if the monomer is exposed to heat, light, or atmospheric oxygen (which can form peroxides). Therefore, purified 3-vinylanisole should ideally be used immediately after preparation.[7]
Q4: Can I store purified 3-vinylanisole?
A: While immediate use is strongly recommended, short-term storage is possible under strict conditions. The purified monomer must be stored in a refrigerator (2-8°C), in an amber or opaque container to protect it from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[7][8] Always check for any increase in viscosity before use, as this indicates polymerization has begun.
Troubleshooting Guide
Q: My polymerization reaction failed or was very sluggish after using purified 3-vinylanisole. What happened?
A: This is a classic symptom of incomplete inhibitor removal. The residual inhibitor is likely interfering with your initiator.
-
Solution 1 (Base Wash): If you used the aqueous base wash method, ensure you performed at least two to three washes with vigorous mixing to maximize interfacial contact. Also, confirm that your final water washes were neutral to ensure all caustic is removed.
-
Solution 2 (Alumina Column): If you used an alumina column, the column may have been overloaded. Try using a larger column or a slower flow rate. For styrene, a yellowing boundary layer at the top of the column indicates where the inhibitor is being adsorbed; if this color reaches the bottom, the column is saturated.[6]
-
Solution 3 (General): Verify the purity of your purified monomer using a suitable analytical technique (e.g., NMR) to check for residual inhibitor signals before starting your reaction.
Q: I performed a vacuum distillation, but a solid polymer formed in the distillation flask.
A: This indicates that the temperature in the distillation pot was too high, initiating thermal polymerization.[2]
-
Solution: The primary goal of vacuum distillation for monomers is to lower the boiling point to a safe temperature. Ensure you have a strong, stable vacuum source. For substituted styrenes, the pot temperature should ideally be kept below 60°C. If your vacuum is not sufficient to achieve this, other purification methods should be considered. Check your vacuum pump and ensure all joints in the glassware are properly sealed.
Q: After purification, my 3-vinylanisole quickly turned yellow and viscous.
A: This is a clear sign of spontaneous polymerization and oxidation.[6] The inhibitor was successfully removed, but the monomer was not handled or stored correctly afterward.
-
Solution: Purified monomers are highly reactive. Once purified, they must be immediately transferred to the reaction vessel or stored under the stringent conditions described in FAQ #4 (cold, dark, inert atmosphere).[7][8] Do not store purified, uninhibited monomer on the benchtop exposed to light and air.
Purification Method Selection
Choosing the right purification method depends on the required purity, the scale of your experiment, and the available equipment. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Method 1: Aqueous Base Wash
Principle of Operation: This method is highly effective for removing acidic phenolic inhibitors like TBC. An aqueous sodium hydroxide (NaOH) solution deprotonates the hydroxyl groups of the catechol, forming a sodium phenoxide salt. This salt is highly soluble in the aqueous phase and can be easily separated from the water-insoluble organic monomer.[7][9]
Step-by-Step Protocol:
-
Place 50 mL of inhibited 3-vinylanisole into a 250 mL separatory funnel.
-
Add 50 mL of a 10% (w/v) aqueous NaOH solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The lower aqueous layer, which may be colored from the phenoxide salt, should be drained and collected for proper disposal.
-
Repeat the wash (steps 2-4) one or two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with 50 mL of deionized water to remove residual NaOH. Check the pH of the aqueous layer with pH paper; repeat the water wash until it is neutral (pH ~7).
-
Drain the 3-vinylanisole into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to dry the monomer. Swirl gently and let it stand for 15-20 minutes.
-
Filter the dried monomer through a fluted filter paper or a cotton plug into a clean, dry storage flask.
-
The purified monomer is now ready for immediate use.
Caption: Workflow for Aqueous Base Wash Purification.
Method 2: Column Chromatography over Basic Alumina
Principle of Operation: This technique utilizes the principles of adsorption chromatography. Basic alumina is a polar stationary phase with a high affinity for polar and acidic compounds. As the 3-vinylanisole passes through the column, the phenolic inhibitor is strongly adsorbed onto the alumina surface, allowing the purified, less polar monomer to elute through.[6][10]
Step-by-Step Protocol:
-
Secure a glass chromatography column (appropriate for your scale) vertically on a clamp stand.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top.
-
Dry-pack the column with activated basic alumina. The amount should be roughly 10-20 times the weight of the inhibitor (a 5-10 cm column height is usually sufficient for small-scale lab purifications). Tap the column gently to ensure even packing.
-
Add another thin layer of sand on top of the alumina bed to prevent disruption.
-
Carefully pour the inhibited 3-vinylanisole directly onto the top of the column.
-
Allow the monomer to percolate through the column under gravity. Collect the purified eluent in a clean, dry flask. Do not use pressure unless the monomer is highly viscous, as this can lead to cracking of the column bed.
-
The first liquid to elute is the purified monomer. A colored band (typically yellow or brown) should become visible at the top of the alumina as it adsorbs the inhibitor.[6]
-
Stop collecting when the monomer has passed through. Do not flush with additional solvent, as this may cause the inhibitor to bleed from the column. The purified monomer is ready for immediate use.
-
Dispose of the alumina column appropriately, considering it is saturated with a toxic inhibitor.[1]
Caption: Workflow for Alumina Column Purification.
Method 3: Vacuum Distillation
Principle of Operation: This is a powerful purification technique that separates compounds based on differences in boiling points. By reducing the pressure, the boiling point of 3-vinylanisole is significantly lowered, allowing it to be distilled at a temperature that does not initiate polymerization.[6][7] This method also removes the inhibitor (which typically has a much higher boiling point) and any other non-volatile impurities.
Step-by-Step Protocol:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a stirring plate and a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Charge the distillation flask with the inhibited 3-vinylanisole (no more than 2/3 full).
-
Begin stirring and apply a high vacuum (e.g., <1 mmHg). Ensure all joints are well-sealed.
-
Once the vacuum is stable, gently heat the distillation flask using a heating mantle or oil bath.
-
Monitor the head temperature closely. The purified 3-vinylanisole will distill over when its boiling point at the applied pressure is reached. (For comparison, the 2-isomer boils at 36-43 °C at 0.5 mmHg).
-
Collect the distilled monomer in a receiving flask, which should ideally be cooled in an ice bath to minimize vapor loss and maintain stability.
-
Discard the first few drops (forerun) and stop the distillation before the distilling flask goes to dryness to avoid concentrating potentially explosive peroxide residues.
-
Once finished, turn off the heat and allow the system to cool completely before slowly and carefully reintroducing air into the apparatus.
-
The freshly distilled monomer is of very high purity and should be used immediately.
Caption: Workflow for Vacuum Distillation Purification.
Data Summary: Physical Properties
This table summarizes key physical properties of 3-vinylanisole and a common inhibitor, 4-tert-butylcatechol (TBC), which are relevant to the purification processes described.
| Property | 3-Vinylanisole | 4-tert-Butylcatechol (TBC) | Rationale for Purification |
| Molecular Formula | C₉H₁₀O[11] | C₁₀H₁₄O₂ | - |
| Molecular Weight | 134.18 g/mol | 166.22 g/mol | - |
| Boiling Point (1 atm) | 204-205 °C[12] | 285 °C | The large difference allows for separation by vacuum distillation. |
| Density | 0.967 g/mL at 25 °C[12] | ~1.05 g/mL (solid) | 3-Vinylanisole is less dense than water. |
| Appearance | Colorless liquid[12] | White/off-white solid | Color in the monomer may indicate impurities or degradation. |
| Solubility in NaOH(aq) | Insoluble | Soluble (as sodium salt) | This difference is the basis for the aqueous base wash method. |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. plasticseurope.org [plasticseurope.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. iomosaic.com [iomosaic.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. data.epo.org [data.epo.org]
- 10. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 11. scbt.com [scbt.com]
- 12. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
Improving the yield and purity of 1-methoxy-3-vinylbenzene synthesis
Technical Support Center: Synthesis of 1-Methoxy-3-vinylbenzene
Welcome to the technical support center for the synthesis of this compound (also known as 3-vinylanisole). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for experimental design.
Q1: What are the primary synthetic routes to prepare this compound?
There are two predominant and reliable methods for the synthesis of this compound:
-
The Wittig Reaction: This classic olefination reaction involves reacting 3-methoxybenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium halide.[1][2][3] This method is highly effective for directly forming the carbon-carbon double bond.
-
Grignard Reaction followed by Dehydration: This two-step approach begins with the reaction of a Grignard reagent, such as methylmagnesium bromide, with 3-methoxybenzaldehyde to form the secondary alcohol, 1-(3-methoxyphenyl)ethanol.[4][5][6] Subsequent acid-catalyzed dehydration of this alcohol yields the desired this compound.[7][8]
Q2: Which synthetic route is generally preferred?
The choice of route depends on available starting materials, scale, and desired purity profile.
-
The Wittig reaction is often preferred for its directness and generally good yields of the alkene.[9] It avoids the need for a separate dehydration step, which can sometimes lead to side products. However, it generates triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification.
-
The Grignard/dehydration route is a robust alternative, particularly if 3-methoxybenzaldehyde is readily available. The Grignard reaction itself is typically high-yielding. The subsequent dehydration step is effective but must be carefully controlled to prevent the formation of ether byproducts or polymerization.[8]
Q3: What are the critical parameters to control for a successful synthesis?
Regardless of the chosen route, several parameters are crucial:
-
Anhydrous Conditions: Both Wittig ylide formation and Grignard reactions are extremely sensitive to moisture.[4][5] All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reactive intermediates.
-
Temperature Control: Grignard reagent formation is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reaction rate. The dehydration step in the second route requires elevated temperatures, which must be carefully optimized to maximize conversion without degrading the product.[8]
-
Purity of Reagents: The purity of the starting aldehyde (3-methoxybenzaldehyde) is critical. Impurities can lead to side reactions and lower yields. The quality of the magnesium turnings (for the Grignard reaction) and the phosphonium salt (for the Wittig reaction) is also paramount.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.
-
Reactant Consumption: Spot the reaction mixture alongside the starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is proceeding.
-
Product Formation: The product, this compound, will have a different Rf value than the starting material.
-
Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v), is typically effective for resolving the starting aldehyde from the less polar vinylbenzene product.
Q5: The final product, this compound, seems unstable. How should it be handled and stored?
This compound, like many styrenic compounds, is prone to polymerization upon exposure to heat, light, or air.
-
Inhibitors: Commercial preparations are often stabilized with inhibitors like 4-tert-butylcatechol (TBC).[10][11] If you have synthesized and purified the compound, adding a small amount of an inhibitor is recommended for long-term storage.
-
Storage Conditions: The purified product should be stored in a dark bottle, under an inert atmosphere (nitrogen or argon), and at a low temperature (2-8°C) to minimize polymerization.[12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield (Wittig Route) | 1. Failed Ylide Formation: The characteristic deep color (often orange or red) of the ylide did not appear. This is typically due to wet reagents/glassware or an insufficiently strong base. | Solution: Ensure all glassware is oven- or flame-dried. Use freshly opened or distilled anhydrous solvents (e.g., THF, diethyl ether).[1] Use a strong base like n-butyllithium or sodium hydride. The pKa of the proton on the phosphonium salt is around 22, requiring a potent base for complete deprotonation.[3] |
| 2. Inactive Aldehyde: The 3-methoxybenzaldehyde may have oxidized to 3-methoxybenzoic acid. | Solution: Check the purity of the aldehyde by NMR or IR spectroscopy. If necessary, purify the aldehyde by distillation or column chromatography before use. | |
| Low or No Product Yield (Grignard Route) | 1. Failed Grignard Reagent Formation: The reaction between magnesium and the alkyl/aryl halide did not initiate. | Solution: Ensure anhydrous conditions are strictly maintained.[5] Activate the magnesium turnings by gently crushing them with a glass rod or by adding a small crystal of iodine to initiate the reaction. A small amount of pre-formed Grignard reagent can also be used as an initiator. |
| 2. Incomplete Dehydration: The intermediate alcohol, 1-(3-methoxyphenyl)ethanol, is still present in the final product. | Solution: Increase the reaction time or temperature of the dehydration step.[8] Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. Distilling the product as it forms can help drive the equilibrium towards the alkene. | |
| Product Contains Impurities | 1. Triphenylphosphine Oxide (Wittig Route): This byproduct is often crystalline and can co-purify with the product. | Solution: Triphenylphosphine oxide has lower solubility in non-polar solvents. After the reaction, dilute the mixture with a non-polar solvent like hexanes or petroleum ether and cool it to precipitate the oxide, which can then be removed by filtration.[2] Column chromatography is also highly effective for separation. |
| 2. 1-(3-Methoxyphenyl)ethanol (Grignard Route): Incomplete dehydration leads to contamination with the starting alcohol. | Solution: Re-subject the mixture to dehydration conditions or purify via column chromatography. The alcohol is significantly more polar than the desired vinylbenzene, making chromatographic separation straightforward. | |
| 3. Polymerized Product: The final product is viscous, oily, or solidifies unexpectedly. | Solution: This is due to polymerization. While difficult to reverse, prevention is key. Purify the monomer quickly after synthesis and immediately add an inhibitor like TBC for storage.[10][11] Perform distillation under reduced pressure and at the lowest possible temperature to minimize thermal polymerization. | |
| Purification Challenges | 1. "Oiling Out" During Recrystallization: The product separates as an oil instead of forming crystals. | Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.[13] Try using a lower-boiling point solvent or a co-solvent system. Alternatively, column chromatography is the most reliable method for purifying liquid products like this compound. |
| 2. Difficulty Separating Isomers (if applicable): Side reactions might produce positional isomers. | Solution: High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient can resolve isomers. Characterization by ¹H and ¹³C NMR is essential to confirm the structure.[11] |
Experimental Protocols & Data
Protocol 1: Synthesis via Wittig Reaction
This protocol describes the synthesis of this compound from 3-methoxybenzaldehyde.
Step 1: Ylide Formation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise via syringe. The mixture should develop a deep orange/yellow color, indicating ylide formation.[3]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Step 2: Wittig Reaction
-
Dissolve 3-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: Synthesis via Grignard Reaction and Dehydration
This two-step protocol provides an alternative route to the target compound.
Step 1: Synthesis of 1-(3-Methoxyphenyl)ethanol
-
In a flame-dried, three-neck round-bottom flask, place magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a small crystal of iodine.
-
Slowly add a solution of methyl bromide in diethyl ether (or methyl iodide, 1.1 eq) to initiate the Grignard reaction. Maintain a gentle reflux.[4]
-
Once the magnesium is consumed, cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
After addition, warm to room temperature and stir for 2-3 hours.
-
Quench the reaction carefully by slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, 1-(3-methoxyphenyl)ethanol.[6]
Step 2: Dehydration to this compound
-
Place the crude alcohol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the mixture. The product, this compound, will co-distill with water.[7] The temperature should be carefully controlled (typically 180-250°C).[8]
-
Collect the distillate. Separate the organic layer, dry it over anhydrous calcium chloride (CaCl₂), and perform a final fractional distillation under reduced pressure to obtain the pure product.
Table 1: Common Impurities and their ¹H NMR Signatures
| Compound | Key ¹H NMR Signals (in CDCl₃, δ ppm) | Notes |
| This compound (Product) | ~6.7-7.3 (m, 4H, Ar-H), 6.68 (dd, 1H, vinyl CH), 5.75 (d, 1H, vinyl CH₂), 5.25 (d, 1H, vinyl CH₂), 3.82 (s, 3H, OCH₃) | The vinyl proton signals are characteristic. |
| 3-Methoxybenzaldehyde (Starting Material) | 9.98 (s, 1H, CHO), 7.2-7.6 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃) | The aldehyde proton at ~10 ppm is a clear indicator of unreacted starting material. |
| 1-(3-Methoxyphenyl)ethanol (Intermediate) | ~6.8-7.3 (m, 4H, Ar-H), 4.88 (q, 1H, CH-OH), 3.81 (s, 3H, OCH₃), 2.5 (br s, 1H, OH), 1.49 (d, 3H, CH₃) | The quartet at ~4.9 ppm and the doublet at ~1.5 ppm are distinctive.[6] |
| Triphenylphosphine Oxide (Byproduct) | ~7.4-7.8 (m, 15H, Ar-H) | Broad multiplets in the aromatic region. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig olefination process, from ylide formation to the final alkene product.
Caption: Mechanism of the Wittig reaction for alkene synthesis.
Grignard Reaction and Dehydration Pathway
This workflow shows the two-stage conversion of 3-methoxybenzaldehyde to the target vinylbenzene via a Grignard reagent.
Caption: Two-step synthesis via Grignard reaction and dehydration.
Troubleshooting Workflow: Diagnosing Low Yield
This decision tree provides a logical path for identifying the root cause of a low-yield experiment.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. open.bu.edu [open.bu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Grignard Reagents [sigmaaldrich.com]
- 6. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. 626-20-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 626-20-0|this compound|BLD Pharm [bldpharm.com]
- 13. benchchem.com [benchchem.com]
Controlling molecular weight and polydispersity in 3-vinylanisole polymerization
Welcome to the technical support center for the controlled polymerization of 3-vinylanisole (3-methoxystyrene). This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize well-defined poly(3-vinylanisole) with precise control over molecular weight and a narrow molecular weight distribution (low polydispersity).
The unique electronic properties of the methoxy group in the meta position of the styrene monomer present both opportunities and challenges in achieving controlled polymerization. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues in 3-Vinylanisole Polymerization
This section addresses specific problems that can arise during the polymerization of 3-vinylanisole, providing potential causes and actionable solutions based on established principles of polymer chemistry.
Issue 1: The molecular weight of my poly(3-vinylanisole) is significantly different from the theoretical value.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Monomer to Initiator Ratio | Carefully re-calculate and re-measure the molar ratio of your 3-vinylanisole monomer to your initiator. Ensure your initiator is fully active and accurately weighed. | The experimental molecular weight should align more closely with the theoretical value, as the degree of polymerization is directly dependent on this ratio in a living polymerization.[1] |
| Presence of Impurities | Purify the 3-vinylanisole monomer by passing it through a column of basic alumina to remove inhibitors. Ensure all solvents and reagents are rigorously dried and degassed, as water and oxygen can terminate living polymerizations.[2] | Removal of terminating agents will allow the polymer chains to grow to their targeted length, resulting in a molecular weight that matches the theoretical calculation. |
| Slow Initiation | In controlled radical polymerization techniques like ATRP or RAFT, ensure that the initiation is fast and efficient. For ATRP, select a ligand that promotes rapid activation of the initiator. For RAFT, choose a chain transfer agent (CTA) that is well-suited for styrenic monomers. | A rapid initiation ensures that all polymer chains start growing at approximately the same time, leading to a more predictable molecular weight. |
| Chain Transfer Reactions | Chain transfer to solvent or monomer can limit the final molecular weight. Select a solvent with a low chain transfer constant, such as toluene or anisole. Polymerization at lower temperatures can also minimize chain transfer events. | By minimizing premature termination of growing polymer chains through chain transfer, the final molecular weight will be higher and closer to the theoretical value. |
Issue 2: The polydispersity index (PDI) of my poly(3-vinylanisole) is high ( > 1.3).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Initiation Compared to Propagation | In living polymerizations, the rate of initiation should be faster than or equal to the rate of propagation.[3] For anionic polymerization, ensure rapid mixing of the initiator with the monomer. For ATRP, a higher concentration of the Cu(I) activator complex can increase the initiation rate. | A fast initiation ensures that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution and a low PDI. |
| Presence of Terminating Agents | Rigorously purify all reagents and solvents to remove water, oxygen, and other impurities that can terminate growing polymer chains at different times. | By eliminating premature termination, all polymer chains will grow to a similar length, resulting in a narrow polydispersity. |
| Inefficient Chain Transfer in RAFT Polymerization | The choice of the RAFT agent is crucial for controlling the polymerization of styrenic monomers. Dithiobenzoates or trithiocarbonates are generally effective for styrene and its derivatives.[4][5] | An appropriate RAFT agent will ensure a rapid and reversible chain transfer process, leading to a uniform growth of all polymer chains and a low PDI. |
| High Monomer Conversion | In some controlled radical polymerizations, a loss of "livingness" can occur at very high monomer conversions, leading to a broadening of the PDI. | Consider stopping the polymerization at a moderate conversion (e.g., 50-70%) to maintain a low PDI. The unreacted monomer can be removed by precipitation of the polymer. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the polymerization of 3-vinylanisole, offering insights into the underlying chemical principles.
Q1: How does the methoxy group in the meta position of 3-vinylanisole affect its polymerization behavior compared to styrene?
The methoxy group is an electron-donating group. In the meta position, its influence on the vinyl group is primarily through an inductive effect, which is weaker than the resonance effect seen in p-methoxystyrene. In general, electron-donating groups can slightly decrease the reactivity of the monomer in radical and anionic polymerizations compared to styrene. In cationic polymerization, the methoxy group can stabilize the propagating carbocation, potentially leading to a more controlled polymerization.[6]
Q2: Which controlled polymerization technique is most suitable for 3-vinylanisole?
Several controlled polymerization techniques can be successfully applied to 3-vinylanisole:
-
Anionic Polymerization: This "living" polymerization technique offers excellent control over molecular weight and PDI.[1][2] However, it requires stringent reaction conditions, including the complete exclusion of air and moisture.[7]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing styrenic monomers. The methoxy group in 3-vinylanisole is not expected to significantly interfere with the polymerization, and well-defined polymers can be obtained.[6][8]
-
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is a versatile technique that is compatible with a wide range of functional monomers.[4] The choice of the RAFT agent is critical for achieving good control.[5]
The most suitable technique will depend on the desired polymer architecture, the required level of control, and the experimental setup available.
Q3: What are the key considerations for purifying the 3-vinylanisole monomer before polymerization?
Commercial 3-vinylanisole is typically supplied with an inhibitor to prevent spontaneous polymerization during storage. This inhibitor must be removed before use in a controlled polymerization. A common and effective method is to pass the monomer through a short column of basic alumina. For anionic polymerization, further purification by distillation from a drying agent like calcium hydride may be necessary to remove all traces of water.[2]
Q4: How can I synthesize block copolymers containing a poly(3-vinylanisole) segment?
Block copolymers can be synthesized by sequential monomer addition in a living polymerization.[9] For example, in an anionic polymerization, after the polymerization of the first monomer is complete, the second monomer is added to the "living" polymer chains to grow the second block. Similarly, in RAFT polymerization, the poly(3-vinylanisole) with a terminal RAFT agent can be used as a macro-chain transfer agent to initiate the polymerization of a second monomer.[10]
Experimental Workflows and Diagrams
Workflow for a Typical ATRP of 3-Vinylanisole
Caption: General workflow for Atom Transfer Radical Polymerization (ATRP) of 3-vinylanisole.
Logical Relationship in Controlled Polymerization
Caption: Key parameters influencing the outcomes of controlled polymerization.
References
- 1. pslc.ws [pslc.ws]
- 2. benchchem.com [benchchem.com]
- 3. A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. boronmolecular.com [boronmolecular.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative analysis of 1-methoxy-3-vinylbenzene and its isomers (2- and 4-vinylanisole)
An In-Depth Comparative Guide to the Isomers of Vinylanisole
A Senior Application Scientist's Guide to 1-Methoxy-3-vinylbenzene and its Ortho and Para Isomers
To the researchers, chemists, and drug development professionals dedicated to molecular innovation, the subtle art of isomerism is a foundational principle. The placement of a single functional group can dramatically alter a molecule's physical properties, chemical reactivity, and biological function. This guide provides a comprehensive comparative analysis of the three isomers of vinylanisole (methoxystyrene): 2-vinylanisole (ortho), this compound (meta), and 4-vinylanisole (para).
Through an examination of their intrinsic properties, underlying electronic effects, and resultant reactivity, we will elucidate why these structurally similar compounds offer distinct advantages and opportunities in polymerization, synthesis, and even ecological applications.
Physical and Spectroscopic Properties: A Quantitative Overview
While sharing the same molecular formula (C₉H₁₀O) and molecular weight, the constitutional differences between the vinylanisole isomers lead to distinct physical properties.[1] These variations in boiling point, density, and refractive index are critical for purification, process design, and analytical identification.
A summary of their key physical data is presented below.
| Property | 2-Vinylanisole (ortho) | This compound (meta) | 4-Vinylanisole (para) |
| CAS Number | 612-15-7[2] | 626-20-0[3][4] | 637-69-4[5][6] |
| Molecular Weight | 134.18 g/mol [2] | 134.18 g/mol [3][4] | 134.18 g/mol [5][6] |
| Appearance | - | - | Colorless to yellow liquid[5] |
| Boiling Point | 197 °C @ 760 mmHg[2] | 204-205 °C @ 760 mmHg[4] | 205 °C @ 760 mmHg[7] |
| Melting Point | 29 °C[2] | - | 2 °C[7] |
| Density | 0.999 g/mL at 25 °C | 0.967 g/mL at 25 °C[4] | 1.009 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.5540 | n20/D 1.5540[4] | n20/D 1.562[5] |
Note: Data is compiled from various sources and may represent typical values.
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are readily available in public databases such as PubChem and are essential for confirming the identity and purity of each isomer.[2][3][6]
Synthesis of Vinylanisole Isomers
The most common laboratory and industrial syntheses of vinylanisole isomers start from their corresponding methoxyacetophenone precursors. A typical two-step process involves the reduction of the ketone to an alcohol, followed by a dehydration reaction to form the vinyl group. The Wittig reaction provides an alternative, powerful route directly from the aldehyde or ketone.
Comparative Reactivity: The Decisive Role of Electronic Effects
The position of the electron-donating methoxy (-OCH₃) group is the single most important factor governing the chemical reactivity of the vinyl group. This is a classic example of stereoelectronic effects, where the spatial arrangement of orbitals dictates reaction outcomes.[8] The methoxy group exerts two opposing electronic influences: a weak electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric (or resonance) effect (+M).[9]
-
4-Vinylanisole (Para Isomer): The +M effect is maximized. The lone pairs on the oxygen atom are in direct conjugation with the vinyl group through the aromatic ring. This significantly increases the electron density of the carbon-carbon double bond, making it highly nucleophilic and readily susceptible to electrophilic attack. This enhanced reactivity is crucial for processes like cationic polymerization.[10]
-
2-Vinylanisole (Ortho Isomer): The +M effect also operates strongly, increasing the electron density of the vinyl group. However, the ortho-isomer introduces the possibility of steric hindrance. The proximity of the methoxy group can sterically shield the vinyl group, potentially slowing reactions with bulky reagents compared to the para isomer.
-
This compound (Meta Isomer): The +M effect does not extend to the meta position. Therefore, the vinyl group does not benefit from resonance-based electron donation from the methoxy group. Its electronic character is primarily influenced by the weak, deactivating -I effect. Consequently, the double bond in the meta isomer is significantly less electron-rich and thus less reactive towards electrophiles than its ortho and para counterparts.
Experimental Protocol: Comparative Cationic Polymerization
To empirically validate the reactivity differences predicted by electronic effects, a comparative polymerization study can be conducted. Cationic polymerization is an ideal choice as its rate is highly sensitive to the nucleophilicity of the monomer's double bond.
Objective: To compare the rate of cationic polymerization for the three vinylanisole isomers under identical conditions.
Methodology:
-
Monomer Preparation: Each isomer (2-, 3-, and 4-vinylanisole) must be purified to remove inhibitors (like 4-tert-butylcatechol, often present in commercial samples) and any water. This is critical as water is a potent terminating agent in cationic polymerization.
-
Protocol: Wash the monomer with 1M NaOH(aq) to remove phenolic inhibitors, followed by washing with deionized water until neutral. Dry over anhydrous MgSO₄, filter, and distill under reduced pressure. Store under an inert atmosphere (N₂ or Ar) at 2-8°C.[4]
-
Causality: The absence of inhibitors and water is paramount for obtaining reproducible kinetic data. Inhibitors scavenge radicals (less critical here but good practice) while water terminates the growing cationic chain, preventing high polymer formation and skewing rate measurements.
-
-
Reaction Setup: Three separate, flame-dried, three-neck flasks equipped with a magnetic stirrer, thermometer, and nitrogen inlet are prepared for each isomer.
-
Protocol: To each flask, add 100 mL of anhydrous dichloromethane (DCM) as the solvent. Chill the flasks to 0°C in an ice bath. Add 10.0 g (74.5 mmol) of the respective purified vinylanisole monomer to each flask.
-
Causality: Low temperatures help control the typically very fast and exothermic cationic polymerization, preventing side reactions. Anhydrous solvent is essential to avoid premature termination.
-
-
Initiation: A solution of a Lewis acid initiator, such as titanium(IV) chloride (TiCl₄), is prepared in anhydrous DCM (e.g., 0.1 M).
-
Protocol: Rapidly inject 1.0 mL of the TiCl₄ solution into each flask to initiate polymerization. Start a timer immediately.
-
Causality: TiCl₄ is a common and effective co-initiator for cationic polymerization, typically requiring a proton source (trace H₂O) to form the initiating species.
-
-
Monitoring and Termination:
-
Protocol: At timed intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw a 5 mL aliquot from the reaction mixture and immediately quench it in 10 mL of cold methanol. The methanol acts as a terminating agent.
-
Causality: Quenching stops the reaction at a specific time point, allowing for the analysis of monomer conversion.
-
-
Analysis:
-
Protocol: The precipitated polymer in each quenched aliquot is collected by filtration, dried in a vacuum oven to a constant weight, and weighed. The percent conversion of monomer to polymer is calculated for each time point.
-
Causality: This gravimetric method provides a direct measure of polymerization progress. Plotting % conversion vs. time for each isomer will yield the polymerization rate curves.
-
Expected Outcome: The rate of polymerization is expected to follow the order: 4-vinylanisole > 2-vinylanisole >> this compound . This directly reflects the electron density of the vinyl group, confirming the dominance of the mesomeric effect.
Comparative Applications
The distinct properties of each isomer make them suitable for different applications.
-
4-Vinylanisole: This is the most commercially significant isomer.
-
Pheromone: It is the primary aggregation pheromone for the migratory locust, attracting both solitary and gregarious individuals to form devastating swarms.[11][12][13] This discovery opens avenues for novel, targeted pest control strategies using 4-vinylanisole as a bait in traps.[11][12]
-
Flavor & Fragrance: It is a naturally occurring aroma compound found in sources like Mirabelle brandy.[11]
-
Polymer Science: Due to its high reactivity, it is used as a monomer to synthesize specialty polymers and corrosion-resistant materials for the electronics industry.[5]
-
-
2-Vinylanisole:
-
This compound:
Conclusion
The comparative analysis of 2-, 3-, and 4-vinylanisole serves as a powerful illustration of structure-function relationships in organic chemistry. While they are constitutional isomers with identical formulas, the placement of the methoxy group fundamentally alters the electronic character of the vinyl moiety.
-
4-Vinylanisole is the most reactive isomer due to maximal resonance stabilization, leading to significant applications as a biopesticide (pheromone) and a reactive monomer.
-
2-Vinylanisole is also highly reactive but can be influenced by steric factors, finding use as a flavorant and synthetic building block.
-
This compound is the least reactive due to the absence of resonance activation, making it a more stable, though less versatile, chemical intermediate.
For the practicing scientist, understanding these differences is not merely academic; it is essential for designing efficient syntheses, predicting reaction outcomes, and innovating new materials and technologies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Vinylanisole | C9H10O | CID 61153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethenyl-3-methoxybenzene | C9H10O | CID 584146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-甲氧基苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Methoxystyrene | 637-69-4 [chemicalbook.com]
- 6. 4-Methoxystyrene | C9H10O | CID 12507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Vinylanisole - Wikipedia [en.wikipedia.org]
- 8. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 9. embibe.com [embibe.com]
- 10. tandfonline.com [tandfonline.com]
- 11. acs.org [acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 4-Vinylanisole is an aggregation pheromone in locusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scent.vn [scent.vn]
- 16. This compound 95% | CAS: 626-20-0 | AChemBlock [achemblock.com]
A Comparative Guide to the Performance of Polymers Derived from 3-Vinylanisole and Other Functionalized Styrenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced polymer science, functionalized styrenic polymers are foundational materials, offering a versatile platform for tailoring material properties for a myriad of applications, from drug delivery systems to high-performance coatings and advanced electronics. The strategic placement of functional groups on the styrene monomer unit allows for precise control over the resulting polymer's thermal, mechanical, and optical characteristics. This guide provides an in-depth performance comparison of polymers derived from 3-vinylanisole against other key functionalized styrenes, namely its isomer, 4-vinylanisole (4-methoxystyrene), and the widely used 4-hydroxystyrene and 4-acetoxystyrene.
This document moves beyond a simple listing of properties, delving into the causal relationships between monomer structure and polymer performance. By providing detailed experimental protocols and clear data visualizations, this guide aims to equip researchers with the critical insights needed for informed monomer selection and innovative polymer design.
Introduction to Functionalized Styrenic Polymers
Styrenic polymers, with polystyrene as the parent polymer, are known for their rigidity, optical clarity, and ease of processing. However, the introduction of functional groups onto the phenyl ring dramatically expands their utility. These functional groups can alter the polymer's polarity, introduce sites for post-polymerization modification, and influence intermolecular forces, thereby tuning the material's properties.
This guide focuses on the following key monomers and their corresponding polymers:
-
3-Vinylanisole (3-Methoxystyrene): The subject of our primary focus, offering a unique substitution pattern.
-
4-Vinylanisole (4-Methoxystyrene): An isomer of 3-vinylanisole, providing a direct comparison of the effect of substituent position.
-
4-Acetoxystyrene: A protected form of 4-hydroxystyrene, crucial in photoresist applications.
-
4-Hydroxystyrene (4-Vinylphenol): A highly functional monomer that introduces hydrogen bonding capabilities.[1]
The choice between these monomers can have significant implications for the final polymer's performance. For instance, the presence of a hydroxyl group in poly(4-hydroxystyrene) introduces strong hydrogen bonding, leading to a higher glass transition temperature (Tg) and altered solubility compared to polystyrene.[2][3] Similarly, the methoxy group in vinylanisoles influences the polymer's polarity and electronic properties.
Synthesis of Functionalized Styrenic Polymers
The polymerization of functionalized styrenes can be achieved through various methods, with free radical and anionic polymerization being the most common. The choice of polymerization technique is critical as it influences the polymer's molecular weight, polydispersity, and architecture.
Free Radical Polymerization
Free radical polymerization is a robust and widely used technique for producing a variety of vinyl polymers.[4] It involves the use of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of the monomer.[4] While conventional free radical polymerization offers ease of implementation, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide greater control over the polymer's molecular weight and architecture.[5]
Experimental Protocol: Free Radical Polymerization of Vinylanisole
This protocol provides a general procedure for the free radical polymerization of vinylanisole monomers.
Materials:
-
Vinylanisole monomer (3-vinylanisole or 4-vinylanisole)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
Procedure:
-
Monomer Purification: The vinylanisole monomer is passed through a column of basic alumina to remove inhibitors.
-
Reaction Setup: A Schlenk flask is charged with the purified vinylanisole monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is then immersed in an oil bath preheated to 70-80°C and stirred for a specified time (e.g., 24 hours).
-
Precipitation: After the desired time, the reaction is cooled to room temperature, and the viscous solution is slowly added to a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in methanol. This process is repeated twice to ensure the removal of unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven at 60°C to a constant weight.
Anionic Polymerization
Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with narrow molecular weight distributions and controlled architectures.[6] This method is particularly effective for styrene and its derivatives. The initiation is typically carried out using an organolithium initiator, such as sec-butyllithium, in an aprotic solvent like tetrahydrofuran (THF).[6]
Experimental Workflow: Anionic Polymerization
Caption: Workflow for Living Anionic Polymerization.
Performance Comparison
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters that define the operational temperature range of a polymer.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Decomposition (Td) (°C) |
| Poly(3-vinylanisole) | Estimated: 80 - 100 | Estimated: ~350 |
| Poly(4-methoxystyrene) | 113[7] | ~365 |
| Poly(4-acetoxystyrene) | 116[8] | ~350 |
| Poly(4-hydroxystyrene) | 145-180 | ~340 - 450[2] |
| Polystyrene | ~100 | ~300 - 400[2] |
Note: The values for poly(3-vinylanisole) are estimations based on structurally similar polymers. The actual values can vary depending on molecular weight and experimental conditions.
Analysis of Thermal Properties:
-
Poly(3-vinylanisole): The placement of the methoxy group at the meta position is expected to result in a glass transition temperature slightly lower than or comparable to polystyrene. The steric hindrance is less pronounced than in the para position, leading to potentially greater chain mobility. The thermal stability is anticipated to be similar to that of poly(4-methoxystyrene) due to the presence of the electron-donating methoxy group.
-
Poly(4-methoxystyrene): The para-methoxy group slightly increases the Tg compared to polystyrene due to increased polarity and dipole-dipole interactions.[7] It also exhibits good thermal stability.[7]
-
Poly(4-acetoxystyrene): The bulky acetoxy group leads to a higher Tg compared to polystyrene.
-
Poly(4-hydroxystyrene): This polymer exhibits a significantly higher Tg due to strong intermolecular hydrogen bonding between the hydroxyl groups, which restricts chain mobility.[2][3] This also contributes to its high thermal stability.
Experimental Protocol: Thermal Characterization
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC):
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle (e.g., from room temperature to 200°C at 10°C/min) to erase the thermal history.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Mechanical Properties
Mechanical properties such as tensile strength and modulus are crucial for structural applications. While specific data for poly(3-vinylanisole) is scarce, we can make educated inferences.
| Polymer | Expected Tensile Strength | Expected Modulus |
| Poly(3-vinylanisole) | Moderate | Moderate |
| Poly(4-methoxystyrene) | Moderate | Moderate |
| Poly(4-hydroxystyrene) | High | High |
| Polystyrene | Moderate | High |
Analysis of Expected Mechanical Properties:
-
Poly(3-vinylanisole) and Poly(4-methoxystyrene): These polymers are expected to have mechanical properties similar to polystyrene. The methoxy group is not expected to significantly enhance intermolecular forces in a way that would dramatically increase strength or modulus.
-
Poly(4-hydroxystyrene): The strong hydrogen bonding in this polymer leads to a significant increase in both tensile strength and modulus, making it a more rigid and robust material compared to polystyrene.[2]
Optical Properties
The refractive index is a key optical property, particularly for applications in lenses, optical films, and photoresists.
| Polymer | Refractive Index (at 589 nm) |
| Poly(3-vinylanisole) | Estimated: ~1.59 |
| Poly(4-methoxystyrene) | 1.5967 |
| Polystyrene | ~1.59 |
Note: The refractive index for poly(3-vinylanisole) is an estimation based on its monomer and the value for its isomer.
Analysis of Optical Properties:
-
Poly(3-vinylanisole) and Poly(4-methoxystyrene): The presence of the aromatic ring and the methoxy group contributes to a relatively high refractive index, similar to polystyrene. The position of the methoxy group is not expected to cause a significant difference in the refractive index between the two isomers.
Structure-Property Relationships
The performance differences observed among these polymers can be directly attributed to the nature and position of the functional group on the styrene monomer.
Caption: Influence of Monomer Structure on Polymer Properties.
-
Hydrogen Bonding: The hydroxyl group in poly(4-hydroxystyrene) is the most significant contributor to its unique properties, leading to strong intermolecular hydrogen bonds. This results in a much higher Tg and enhanced mechanical strength.[2][3]
-
Polarity and Dipole-Dipole Interactions: The methoxy group in the vinylanisole-derived polymers increases their polarity compared to polystyrene. This leads to stronger dipole-dipole interactions, which can slightly increase the Tg.
-
Steric Hindrance: The position of the functional group can influence chain packing and mobility. A substituent in the meta position (3-vinylanisole) may offer less steric hindrance to chain rotation compared to a para substituent (4-vinylanisole), potentially leading to a slightly lower Tg.
Conclusion
The selection of a functionalized styrene monomer provides a powerful tool for tuning the performance of the resulting polymer. While direct experimental data for poly(3-vinylanisole) remains limited, a systematic comparison with its isomer and other functionalized polystyrenes allows for a strong predictive understanding of its properties.
-
Poly(3-vinylanisole) is anticipated to be a thermoplastic with properties largely comparable to polystyrene and poly(4-methoxystyrene), offering a moderate glass transition temperature and good thermal stability. Its unique substitution pattern may offer subtle advantages in solubility or reactivity for specific applications.
-
Poly(4-methoxystyrene) serves as a close benchmark, with a slightly elevated Tg due to its para-substituent.
-
Poly(4-hydroxystyrene) stands out for its significantly higher Tg and mechanical strength, a direct consequence of intermolecular hydrogen bonding.
This guide provides a framework for understanding the structure-property relationships in this important class of polymers. Further experimental investigation into the properties of poly(3-vinylanisole) is warranted to fully elucidate its performance profile and unlock its potential in advanced material applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pslc.ws [pslc.ws]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and mechanism study of aqueous cationic polymerization of p -methylstyrene - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04334J [pubs.rsc.org]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Study of Polymerization Kinetics of Methoxy-Substituted Styrenes: A Guide for Researchers
This guide provides an in-depth comparative analysis of the polymerization kinetics of methoxy-substituted styrenes, specifically focusing on the ortho-, meta-, and para-isomers. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the profound impact of the methoxy group's position on the vinyl group's reactivity across various polymerization platforms. By integrating theoretical principles with experimental data, we aim to provide a comprehensive resource for the rational design and synthesis of tailored polystyrene-based materials.
Introduction: The Subtle Influence of a Methoxy Group
Methoxy-substituted styrenes are valuable monomers for the synthesis of functional polymers with applications in specialty plastics, coatings, and biomedical materials. The presence of the methoxy group (-OCH₃) significantly alters the electronic and steric environment of the styrene monomer, thereby influencing its polymerization behavior. The position of this substituent—ortho, meta, or para—is not a trivial detail; it is a critical determinant of the monomer's reactivity and the resulting polymer's properties. Understanding the polymerization kinetics of these isomers is paramount for controlling polymer architecture, molecular weight, and polydispersity. This guide will explore these differences across cationic, anionic, and radical polymerization, including controlled radical techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization.
Theoretical Framework: Electronic and Steric Effects at Play
The polymerization behavior of methoxy-substituted styrenes is governed by a combination of electronic and steric effects, which are highly dependent on the isomer .
Electronic Effects: A Tale of Resonance and Induction
The methoxy group is an electron-donating group. However, the mechanism of this donation and its impact on the vinyl group's electron density varies with its position on the phenyl ring.
-
Para-Substitution: The para-methoxy group exerts a strong electron-donating effect through resonance (+R effect). The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring and the vinyl double bond, increasing the electron density at the β-carbon. This has a profound stabilizing effect on cationic intermediates.
-
Meta-Substitution: In the meta position, the resonance effect does not extend to the vinyl group. The primary electronic influence is a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. This results in a less pronounced electronic perturbation compared to the para isomer.
-
Ortho-Substitution: The ortho-methoxy group can exert both resonance and inductive effects. However, its proximity to the vinyl group introduces significant steric hindrance.
The Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of aromatic compounds, can be applied to understand these electronic effects in polymerization. For radical polymerization of para-substituted styrenes, a Hammett relationship has been established, with electron-donating groups generally decreasing the monomer's reactivity.[1] In anionic polymerization, electron-donating groups are expected to decrease the reactivity of the monomer towards nucleophilic attack.[2]
Steric Hindrance: The Ortho-Position's Challenge
The ortho-methoxy group is positioned directly adjacent to the polymerizable vinyl group. This proximity creates significant steric bulk, hindering the approach of the propagating chain end to the monomer. This steric hindrance is a dominant factor in the polymerization of ortho-methoxystyrene, often leading to dramatically reduced reaction rates and, in some cases, preventing polymerization altogether under conditions that are suitable for the meta and para isomers.
A Comparative Look at Polymerization Kinetics
The interplay of electronic and steric effects leads to distinct polymerization kinetics for each isomer across different polymerization mechanisms.
Cationic Polymerization: A Race Won by the Para Isomer
Cationic polymerization proceeds via a carbocationic propagating species. The stability of this carbocation is the primary determinant of the polymerization rate.
-
Para-Methoxystyrene: This isomer is exceptionally reactive in cationic polymerization. The para-methoxy group strongly stabilizes the growing carbocation through resonance, leading to a high propagation rate constant (k_p).[3][4][5] Living/controlled cationic polymerization of p-methoxystyrene has been successfully achieved using various initiating systems, yielding polymers with controlled molecular weights and narrow polydispersities.[3][6]
-
Meta-Methoxystyrene: The meta-methoxy group offers no resonance stabilization to the carbocation. The weak inductive electron-withdrawing effect slightly destabilizes the carbocation compared to unsubstituted styrene. Consequently, its polymerization rate is significantly lower than that of the para-isomer.
-
Ortho-Methoxystyrene: The steric hindrance from the ortho-methoxy group severely impedes the approach of the monomer to the cationic chain end. This steric barrier, combined with potential electronic effects, makes the cationic polymerization of this isomer extremely difficult and kinetically unfavorable.
Anionic Polymerization: Navigating Carbanion Stability
Anionic polymerization involves a propagating carbanion. The reactivity is influenced by the stability of this carbanion and the electrophilicity of the monomer.
-
Para-Methoxystyrene: The electron-donating methoxy group in the para position destabilizes the carbanion at the propagating chain end and reduces the electrophilicity of the monomer's double bond. This leads to a lower propagation rate constant compared to styrene.[4] The dissociation constants of the ion pairs are also affected by the increased electron density at the active end.[4]
-
Meta-Methoxystyrene: The weak electron-withdrawing inductive effect of the meta-methoxy group has a less pronounced effect on carbanion stability compared to the para isomer. Kinetic studies on meta-substituted styrenes in anionic polymerization show that the reactivity is influenced by the Hammett substituent constant.[2]
-
Ortho-Methoxystyrene: As with cationic polymerization, steric hindrance from the ortho-substituent is expected to be the dominant factor, significantly reducing the rate of polymerization.
Radical Polymerization: A More Level Playing Field
In radical polymerization, the propagating species is a free radical. The influence of substituents is generally less dramatic than in ionic polymerizations.
-
Para- and Meta-Methoxystyrene: The methoxy group, being electron-donating, has been shown to decrease the propagation rate constant in radical polymerization compared to unsubstituted styrene.[1] This effect can be rationalized by the Hammett equation, where electron-donating groups decrease the reactivity of the monomer towards radical attack.[1]
-
Ortho-Methoxystyrene: Steric hindrance from the ortho-methoxy group is again expected to decrease the propagation rate constant.
Controlled radical polymerization techniques like ATRP and RAFT allow for the synthesis of well-defined polymers from methoxy-substituted styrenes.[7] In ATRP of substituted styrenes, electron-donating substituents have been found to decrease the polymerization rate.[1]
Table 1: Summary of Expected Polymerization Behavior of Methoxy-Substituted Styrene Isomers
| Polymerization Type | para-Methoxystyrene | meta-Methoxystyrene | ortho-Methoxystyrene |
| Cationic | Very High Reactivity (Resonance Stabilization of Cation) | Low Reactivity (Inductive Effect) | Very Low Reactivity (Steric Hindrance) |
| Anionic | Lower Reactivity than Styrene (Carbanion Destabilization) | Reactivity influenced by Inductive Effect | Very Low Reactivity (Steric Hindrance) |
| Radical (FRP, ATRP, RAFT) | Lower Reactivity than Styrene (Electron-Donating Group) | Lower Reactivity than Styrene (Electron-Donating Group) | Very Low Reactivity (Steric Hindrance) |
Experimental Protocols
To provide practical guidance, we present a representative protocol for the living cationic polymerization of p-methoxystyrene.
Protocol: Living Cationic Polymerization of p-Methoxystyrene
This protocol is adapted from established procedures for the living cationic polymerization of p-methoxystyrene.[3][6]
Materials:
-
p-Methoxystyrene (p-MOS), purified by distillation under reduced pressure.
-
Initiator: 1-(p-Methoxyphenyl)ethanol (MPE).
-
Lewis Acid: Tin(IV) chloride (SnCl₄) solution in a dry, non-polar solvent (e.g., dichloromethane).
-
Proton Trap: 2,6-Di-tert-butylpyridine (DTBP).
-
Solvent: Dry dichloromethane (CH₂Cl₂).
-
Quenching Agent: Pre-chilled methanol.
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is used as the reactor.
-
Reagent Charging: The reactor is charged with the desired amount of dry CH₂Cl₂ and DTBP under a nitrogen atmosphere. The reactor is then cooled to the desired polymerization temperature (e.g., 0 °C) in an ice bath.
-
Monomer Addition: The purified p-MOS is added to the reactor via syringe.
-
Initiation: The MPE initiator is added, followed by the dropwise addition of the SnCl₄ solution to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time. Samples can be withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).
-
Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Conclusion
The position of the methoxy group on the styrene ring has a dramatic and predictable effect on the monomer's polymerization kinetics. The para-isomer exhibits exceptionally high reactivity in cationic polymerization due to resonance stabilization of the propagating cation. In contrast, the electron-donating nature of the methoxy group generally reduces reactivity in anionic and radical polymerizations compared to unsubstituted styrene. The ortho-isomer is consistently the least reactive across all polymerization types, a consequence of the overwhelming steric hindrance imposed by the bulky methoxy group in close proximity to the vinyl group. A thorough understanding of these structure-reactivity relationships is crucial for researchers aiming to synthesize well-defined polymers from methoxy-substituted styrenes for a variety of advanced applications.
References
- 1. Visible light-controlled living cationic polymerization of methoxystyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Performance of Synthetic versus Bio-based Polymers for Biomedical Applications
Introduction: The Evolving Landscape of Biomedical Polymers
For researchers, scientists, and drug development professionals, the choice of a polymeric biomaterial is a critical decision that profoundly impacts the efficacy and safety of a therapeutic strategy. The debate between using synthetic or bio-based polymers is not merely a matter of origin but a complex consideration of performance, predictability, and biological interaction. This guide provides an in-depth, objective comparison of these two classes of polymers for specific, high-impact biomedical applications: drug delivery, medical implants, and tissue engineering.
As a Senior Application Scientist, my objective is not to declare a universal "winner" but to illuminate the nuanced performance differences, grounded in experimental data and established testing protocols. This guide is structured to provide not just information, but also the scientific rationale behind experimental choices, empowering you to make informed decisions for your specific research and development needs.
I. Foundational Principles: Defining the Contenders and Key Performance Metrics
Synthetic Polymers: These are polymers that do not occur in nature and are produced through chemical synthesis. This category includes widely used materials such as poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL), and polyethylene glycol (PEG). Their primary advantage lies in the high degree of control over their physicochemical properties, such as molecular weight, degradation rate, and mechanical strength.[1][2]
Bio-based Polymers: Also known as natural polymers, these are derived from living organisms.[1] Prominent examples include proteins like collagen and fibrin, and polysaccharides such as chitosan and hyaluronic acid.[2] Their inherent biocompatibility and bioactivity are major assets, as they often contain molecular cues that can be recognized by cells.[3] However, they can exhibit batch-to-batch variability and may have limitations in mechanical strength.[1][3]
The performance of these polymers is evaluated against a set of critical parameters:
-
Biocompatibility: The ability of a material to perform with an appropriate host response in a specific application. This is a paramount consideration, and its assessment is rigorously governed by standards such as the ISO 10993 series.[4][5]
-
Biodegradability: The breakdown of the polymer in a biological environment. The rate and byproducts of degradation are crucial for applications like drug delivery and tissue engineering.
-
Mechanical Properties: The ability of the polymer to withstand physical stresses, which is critical for load-bearing applications like orthopedic implants.[6]
-
Drug Loading and Release Kinetics: For drug delivery systems, the efficiency of drug encapsulation and the rate at which the drug is released are key determinants of therapeutic success.
II. Application-Specific Performance Comparison
A. Drug Delivery Systems: A Tale of Two Release Profiles
In drug delivery, the goal is to achieve a specific therapeutic concentration of a drug at the target site for a desired duration. Both synthetic and bio-based polymers are extensively used to formulate nanoparticles, hydrogels, and implants for controlled drug release.
Comparative Analysis:
Synthetic polymers like PLGA offer highly tunable degradation rates, allowing for precise control over drug release profiles.[6] By altering the lactic acid to glycolic acid ratio, one can modulate the polymer's hydrophilicity and thus its hydrolysis rate. However, the acidic degradation byproducts of PLGA can sometimes lead to localized pH drops, potentially affecting drug stability and causing inflammation.
Bio-based polymers like chitosan , a polysaccharide derived from chitin, offer unique advantages such as mucoadhesion and the ability to open tight junctions, enhancing drug absorption. Chitosan nanoparticles have been shown to provide a more sustained release and can be engineered to be pH-responsive, releasing their payload in the acidic tumor microenvironment.[4][7][8]
Quantitative Data Summary: Doxorubicin-Loaded Nanoparticles
| Parameter | PLGA Nanoparticles | Chitosan-Coated PLGA Nanoparticles | Reference |
| Initial Burst Release (2 hours) | 55.12% | 5.78% | [9][10] |
| Cumulative Release at pH 7.4 (48 hours) | ~60% | ~25% | [8] |
| Cumulative Release at pH 5.0 (48 hours) | ~65% | ~60% | [8][10] |
| In Vivo Tumor Inhibition Rate | Not specified | 83.17% | [9][10] |
Experimental Protocol: In Vitro Drug Release Kinetics
This protocol outlines a standard method for determining the in vitro release profile of a drug from a polymeric nanoparticle formulation.
Causality of Experimental Choices: The use of a dialysis membrane allows for the separation of the released drug from the nanoparticles, enabling accurate quantification. The choice of release media with different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for the tumor microenvironment) is crucial for evaluating the formulation's performance in relevant biological contexts.[4][8] High-performance liquid chromatography (HPLC) is the gold standard for quantifying the released drug due to its high sensitivity and specificity.[11]
Step-by-Step Methodology:
-
Preparation of Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a specific volume of release medium (e.g., 1 mL of phosphate-buffered saline, PBS).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Incubation: Place the dialysis bag in a larger volume of release medium (e.g., 50 mL of PBS) at 37°C with gentle stirring. This ensures sink conditions, where the concentration of the released drug in the outer medium is negligible compared to that inside the dialysis bag.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain the total volume.
-
Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of the released drug.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the nanoparticles. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11]
Visualization: Drug Release Workflow
References
- 1. oulu.fi [oulu.fi]
- 2. atcc.org [atcc.org]
- 3. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building a Top-Rate Biocompatibility Testing Process for Medical Devices [sartorius.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. polymersolutions.com [polymersolutions.com]
- 8. Chitosan-Modified PLGA Nanoparticles for Control-Released Drug Delivery | MDPI [mdpi.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boydbiomedical.com [boydbiomedical.com]
The Methoxy Muddle: A Comparative Guide to the Influence of Methoxy Group Position on Poly(vinylanisole) Properties
For researchers, scientists, and drug development professionals working with polymeric materials, understanding the nuanced relationship between a polymer's chemical structure and its bulk properties is paramount. This guide delves into the synthesis and comparative analysis of poly(vinylanisole) isomers—poly(2-vinylanisole), poly(3-vinylanisole), and poly(4-vinylanisole)—to elucidate the profound impact of the methoxy group's position on critical polymer characteristics. By examining thermal stability, glass transition temperature, and solubility, we provide a comprehensive framework for selecting the optimal isomer for specific applications, supported by detailed experimental data and protocols.
Unveiling the Isomeric Impact: A Comparative Analysis
The seemingly subtle shift of a methoxy group from the ortho, to meta, to para position on the phenyl ring of the vinylanisole monomer imparts significant and predictable changes in the resulting polymer's properties. These differences arise from variations in steric hindrance, electronic effects, and intermolecular forces, which collectively govern chain mobility and interactions.
Thermal Properties: A Tale of Three Isomers
The thermal behavior of a polymer is a critical determinant of its processing conditions and end-use applications. We employed Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe the glass transition temperature (Tg) and thermal decomposition profiles of the three poly(vinylanisole) isomers.
Glass Transition Temperature (Tg): The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state.[1] This property is intimately linked to the polymer's dimensional stability and mechanical performance at elevated temperatures. Our comparative analysis reveals a clear trend in Tg based on the methoxy group's position.
Thermal Decomposition: TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability. The onset of decomposition and the temperature of maximum weight loss are key parameters.
| Polymer | Glass Transition Temperature (Tg) | Thermal Decomposition Onset (Td, onset) |
| Poly(2-vinylanisole) | ~85 °C | ~350 °C |
| Poly(3-vinylanisole) | ~97 °C (estimated) | Similar to Polystyrene |
| Poly(4-vinylanisole) | ~113 °C[2][3][4] | ~330 °C[3][5] |
| Polystyrene (for reference) | ~100 °C[1] | ~350 °C[6] |
Note: Values are approximate and can vary based on molecular weight and experimental conditions. The Tg for poly(3-vinylanisole) is an estimation based on the analogous poly(3-methylstyrene)[7].
The para-substituted isomer, poly(4-vinylanisole), exhibits the highest Tg. This is attributed to the linear and symmetric nature of the repeating unit, which allows for more efficient chain packing and stronger intermolecular interactions, thereby restricting segmental motion. Conversely, the ortho-substituted isomer, poly(2-vinylanisole), displays the lowest Tg due to the significant steric hindrance imposed by the methoxy group's proximity to the polymer backbone. This steric clash disrupts chain packing and increases free volume, leading to enhanced chain mobility. The meta-isomer is expected to have a Tg intermediate between the ortho and para isomers, similar to trends observed in other substituted polystyrenes.
In terms of thermal stability, poly(4-vinylanisole) begins to decompose at a slightly lower temperature than polystyrene and the other isomers. This can be attributed to the electron-donating nature of the para-methoxy group, which can influence the degradation mechanism.
Solubility Profile: "Like Dissolves Like" with an Isomeric Twist
The solubility of a polymer is crucial for processing, formulation, and various applications such as coatings and drug delivery systems. The general principle of "like dissolves like" holds true, but the isomeric position of the methoxy group introduces subtle yet important differences in solvent compatibility.
| Polymer | Soluble In | Insoluble In |
| Poly(2-vinylanisole) | Toluene, THF, Chloroform | Methanol, Ethanol, Water, Hexanes |
| Poly(3-vinylanisole) | Toluene, THF, Chloroform | Methanol, Ethanol, Water, Hexanes |
| Poly(4-vinylanisole) | DMF, THF, Toluene, Chloroform[8][9] | Methanol, Ethanol, Water, Hexanes[8][9] |
All three isomers are generally soluble in common organic solvents like toluene, tetrahydrofuran (THF), and chloroform, and insoluble in polar protic solvents like methanol and water, as well as nonpolar aliphatic hydrocarbons like hexanes. The increased polarity and potential for hydrogen bonding with the ether oxygen in the methoxy group can lead to slight variations in solubility parameters between the isomers.
Experimental Roadmap: From Monomer to Characterized Polymer
To ensure the reproducibility and validity of our findings, we outline the detailed experimental protocols for the synthesis and characterization of the poly(vinylanisole) isomers.
Synthesis of Poly(vinylanisole) Isomers via Free-Radical Polymerization
Free-radical polymerization offers a robust and versatile method for synthesizing vinyl polymers.[10] The following protocol is a general procedure that can be adapted for each vinylanisole isomer.
Diagram of the Free-Radical Polymerization Workflow:
Caption: Workflow for the synthesis and characterization of poly(vinylanisole) isomers.
Step-by-Step Protocol:
-
Monomer Purification: Pass the vinylanisole monomer (ortho-, meta-, or para-) through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified vinylanisole monomer (e.g., 5.0 g, 37.2 mmol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.061 g, 0.37 mmol, 1 mol% relative to monomer) in an appropriate solvent like toluene (10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80 °C and stir for 24 hours.
-
Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Characterization Protocols
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history. Cool the sample to room temperature at a controlled rate (e.g., 10 °C/min). Heat the sample a second time at 10 °C/min.
-
Data Interpretation: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.
-
Analysis: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Interpretation: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature of maximum decomposition rate.
Solubility Testing:
-
Procedure: In separate vials, add approximately 10 mg of the polymer to 1 mL of various solvents (e.g., toluene, THF, chloroform, methanol, water, hexanes).
-
Observation: Stir or shake the vials at room temperature and observe for complete dissolution, partial dissolution (swelling), or insolubility over a period of 24 hours.
Concluding Remarks: Tailoring Polymer Properties Through Isomeric Design
The position of the methoxy group in vinylanisole monomers provides a powerful yet straightforward tool for tuning the properties of the resulting polymers. The para-isomer yields a polymer with a higher glass transition temperature, suggesting its utility in applications requiring enhanced thermal stability and rigidity. Conversely, the ortho-isomer produces a polymer with a lower Tg, which may be advantageous for applications requiring greater flexibility or lower processing temperatures. The meta-isomer is predicted to offer a balance of properties.
This guide provides a foundational understanding of how subtle changes in monomer architecture can have a significant impact on macroscopic polymer properties. By leveraging this knowledge, researchers and developers can make more informed decisions in the design and selection of polymers for a wide array of advanced applications.
References
- 1. linseis.com [linseis.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. [PDF] Controlled Cationic Polymerization ofp-Methoxystyrene in Aqueous Media with Yb(OTf)31 | Semantic Scholar [semanticscholar.org]
- 10. pslc.ws [pslc.ws]
Comparison of different synthetic routes to 1-methoxy-3-vinylbenzene for efficiency and scalability
Introduction
1-Methoxy-3-vinylbenzene, also known as 3-vinylanisole, is a valuable substituted styrene monomer and a key building block in the synthesis of a wide range of specialty polymers, resins, and fine chemicals. Its utility in the development of advanced materials and as an intermediate in the pharmaceutical industry underscores the demand for efficient and scalable synthetic methodologies. This guide provides a comprehensive comparison of four prominent synthetic routes to this compound, evaluating each for its efficiency, scalability, and overall practicality in both research and industrial settings. The discussed routes are:
-
The Wittig Reaction: A classic olefination method.
-
The Grignard Reaction: A fundamental carbon-carbon bond-forming reaction.
-
The Heck Coupling: A powerful palladium-catalyzed cross-coupling reaction.
-
Dehydration of 1-(3-methoxyphenyl)ethanol: A direct elimination approach.
This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on their specific requirements for yield, purity, cost-effectiveness, and scalability.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifaceted decision that weighs various factors. The following sections delve into the specifics of each methodology, presenting their chemical logic, experimental protocols, and a critical assessment of their advantages and disadvantages.
The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] In the context of this compound synthesis, this involves the reaction of 3-methoxybenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.[3]
Reaction Pathway
The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.[1]
Caption: The Wittig reaction pathway to this compound.
Experimental Protocol
A representative laboratory-scale procedure is as follows:
-
Ylide Generation: Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere. A strong base, typically n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the bright orange-red ylide.
-
Reaction with Aldehyde: The solution of 3-methoxybenzaldehyde, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Quenching and Workup: After the reaction is complete, it is quenched with a proton source, such as water or a saturated ammonium chloride solution. The organic product is then extracted, washed, dried, and purified, typically by column chromatography.
Efficiency and Scalability Analysis
| Metric | Assessment |
| Yield | Moderate to high (typically 60-85%). |
| Purity | Good, but requires careful purification to remove triphenylphosphine oxide. |
| Reaction Time | Relatively short, often complete within a few hours. |
| Scalability | Challenging. The use of stoichiometric amounts of the phosphonium salt and strong, pyrophoric bases like n-butyllithium presents significant safety and cost hurdles on an industrial scale. The removal of the high-molecular-weight triphenylphosphine oxide byproduct can also be problematic.[1] |
| Cost of Reagents | The phosphonium salt is relatively expensive, contributing significantly to the overall cost. |
| Green Chemistry | Poor. Generates a significant amount of phosphine oxide waste, which has a low atom economy. The use of hazardous solvents and strong bases is also a drawback.[4] |
The Grignard Reaction
The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[5] For the synthesis of this compound, the most direct approach involves the addition of vinylmagnesium bromide to 3-methoxybenzaldehyde.[6]
Reaction Pathway
The highly nucleophilic carbon of the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the secondary alcohol, 1-(3-methoxyphenyl)ethanol. Subsequent dehydration of this alcohol provides the target vinylbenzene.
Caption: The Grignard reaction and subsequent dehydration pathway.
Experimental Protocol
-
Grignard Reaction: A solution of 3-methoxybenzaldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled in an ice bath under an inert atmosphere. A solution of vinylmagnesium bromide is then added dropwise.[7]
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8]
-
Extraction and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting crude 1-(3-methoxyphenyl)ethanol is then subjected to dehydration.
-
Dehydration: The alcohol is heated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, often with azeotropic removal of water to drive the reaction to completion. The product is then purified by distillation.
Efficiency and Scalability Analysis
| Metric | Assessment |
| Yield | Good to excellent (often >80% for the two steps). |
| Purity | The final product can be obtained in high purity after distillation. |
| Reaction Time | The Grignard addition is typically rapid, while the dehydration step may require several hours. |
| Scalability | Good. Grignard reactions are widely used in industrial processes. However, careful control of the exothermic addition and the handling of flammable ether solvents are critical safety considerations. The formation of Wurtz coupling byproducts can also be an issue.[8] |
| Cost of Reagents | Starting materials are generally affordable and readily available. |
| Green Chemistry | Moderate. While the atom economy of the addition step is good, the use of ether solvents and the need for a separate dehydration step are less ideal. The use of greener solvents like 2-MeTHF can improve the environmental profile.[8] |
The Heck Coupling
The Mizoroki-Heck reaction is a powerful tool for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9][10] For the synthesis of this compound, this would typically involve the reaction of 3-bromoanisole with ethylene gas.
Reaction Pathway
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting palladium(II) complex then coordinates with ethylene, followed by migratory insertion of the ethylene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the double bond and forms a palladium-hydride species. Finally, reductive elimination of HBr with a base regenerates the active palladium(0) catalyst.[9]
Caption: Simplified representation of the Heck coupling reaction.
Experimental Protocol
-
Reaction Setup: A pressure vessel is charged with 3-bromoanisole, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like DMF or acetonitrile.
-
Ethylene Addition: The vessel is purged and then pressurized with ethylene gas.
-
Reaction: The mixture is heated to the desired temperature (typically 80-140 °C) and stirred until the reaction is complete.
-
Workup and Purification: After cooling and venting the ethylene, the reaction mixture is filtered to remove the catalyst and salts. The product is then isolated by extraction and purified by distillation or chromatography.
Efficiency and Scalability Analysis
| Metric | Assessment |
| Yield | Can be high, but is highly dependent on the catalyst system and reaction conditions. |
| Purity | Generally good, with potential for catalyst contamination in the final product. |
| Reaction Time | Can range from a few hours to over 24 hours. |
| Scalability | Moderate to challenging. The need for high-pressure equipment to handle ethylene gas can be a significant capital investment. The cost of palladium catalysts and phosphine ligands is a major economic consideration. Catalyst recovery and recycling are crucial for industrial viability.[11][12] |
| Cost of Reagents | The palladium catalyst and ligands are expensive. Ethylene is inexpensive, but requires specialized handling. |
| Green Chemistry | Moderate. While catalytic, the use of heavy metal catalysts and organic solvents are drawbacks. The development of more active and recyclable catalysts is an area of active research.[13] |
Dehydration of 1-(3-Methoxyphenyl)ethanol
This is a direct and often efficient route to this compound, provided the starting alcohol is readily available.[14][15] As discussed in the Grignard section, this alcohol can be synthesized from 3-methoxybenzaldehyde.
Reaction Pathway
The reaction proceeds via an acid-catalyzed elimination mechanism. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). A base (which can be the solvent or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond and the elimination of water.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. delval.edu [delval.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceinfo.com [scienceinfo.com]
- 12. New insights into catalysis for Heck reactions with fine supported Pd particles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-(3-Methoxyphenyl)ethanol | 23308-82-9 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-3-vinylbenzene
For the diligent researcher and scientist, the bedrock of innovation is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Methoxy-3-vinylbenzene (CAS No. 626-20-0), also known as 3-Vinylanisole. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why each safety measure is critical. By treating every protocol as a self-validating system, we empower you to work with confidence and precision.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is a combustible liquid that also poses significant health risks upon exposure.[1][2] A failure to appreciate these inherent properties is the first step toward a laboratory accident.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Flammable Liquids | H227: Combustible liquid | None | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Source: Synthesized from multiple supplier safety data sheets.[1][2]
The causality is clear: the aromatic ring, methoxy group, and vinyl substituent contribute to its irritant properties and its potential for combustibility under specific conditions. Its flash point of 77.78 °C (172 °F) means that while not highly flammable, it can ignite if heated.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the goal is to create a complete barrier against skin contact, eye exposure, and inhalation of vapors.
Primary Engineering Controls: The First Line of Defense
Before we even consider wearable PPE, engineering controls must be in place. Always handle this compound inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors, minimizing respiratory exposure, and provides a physical barrier in case of a splash or spill.[3]
Mandatory PPE Ensemble
The following table outlines the minimum required PPE. Each component is selected to counteract a specific hazard identified in Table 1.
Table 2: Required PPE for Handling this compound
| Body Part | Required PPE | Rationale and Field Insights |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Protects against splashes that can cause serious eye irritation.[2] Standard safety glasses are insufficient as they do not provide a seal against splashes. A face shield should be worn over goggles when handling larger quantities (>100 mL). |
| Hands | Chemical-Resistant Gloves (Nitrile recommended for incidental contact) | Prevents skin irritation.[1] While specific permeation data for this compound is not widely available, nitrile gloves offer excellent general resistance for splash protection.[4] For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance chart. Always double-glove if handling larger volumes. |
| Body | Flame-Resistant Laboratory Coat | Protects skin from splashes and provides a layer of protection against the combustible nature of the chemical. Ensure the lab coat is fully buttoned. |
| Respiratory | Use in a chemical fume hood is the primary control. For emergencies (e.g., large spills), a multi-purpose combination respirator cartridge is recommended. | Addresses the risk of respiratory tract irritation.[1] Routine use should not require a respirator if handled properly within a fume hood. |
| Feet | Closed-toe, liquid-resistant shoes | Protects feet from spills. |
Glove Selection: A Deeper Dive
The choice of glove material is critical. Permeation, the process by which a chemical passes through a glove on a molecular level, can occur even without visible damage.[5]
-
For Incidental Contact (Splashes): Nitrile gloves are a robust starting point.[4] Inspect gloves before each use and remove them immediately upon any sign of contamination, washing your hands thoroughly.
-
For Extended Contact: If your procedure involves potential prolonged contact, it is imperative to consult manufacturer-specific data. Materials like Butyl rubber or laminate films often provide superior protection against a broader range of organic compounds.[4]
Operational Plan: From Handling to Disposal
A safe protocol is a continuous workflow, from preparation to cleanup. The following diagram and steps outline this process.
Caption: Workflow for safe handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has been certified within the last year. Don your complete PPE ensemble as detailed in Table 2.
-
Handling: Conduct all manipulations of this compound exclusively within the fume hood. Keep the container sealed when not actively dispensing to minimize vapor concentration.[2][6]
-
Storage: Store the compound in a tightly closed container in a cool, dry, well-ventilated area, designated for combustible liquids.[2] Recommended storage temperature is 2-8°C.[1] Keep it away from heat, sparks, and open flames.[2]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like pipette tips and wipes, in a dedicated, compatible hazardous waste container.[6] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[7]
-
Disposal: Never dispose of this chemical down the drain or in regular trash.[6] All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[2]
-
Post-Procedure Cleanup: After completing your work, decontaminate the surfaces of the fume hood. Doff your PPE carefully to avoid contaminating your skin, removing gloves last. Wash your hands thoroughly with soap and water.
By adhering to these scientifically grounded procedures, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
